(3-Aminocyclobutyl)methanol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-aminocyclobutyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVZDZFNCCGDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599994 | |
| Record name | (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142733-65-1, 130369-06-1, 1284250-10-7 | |
| Record name | (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminocyclobutanemethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-[(1r,3r)-3-aminocyclobutyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-3-Aminocyclobutanemethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Aminocyclobutyl)methanol hydrochloride chemical properties and structure
An In-depth Technical Guide to (3-Aminocyclobutyl)methanol Hydrochloride
Introduction
This compound is a cycloalkane derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a primary amine and a primary alcohol on a cyclobutane ring, provides versatile handles for chemical modification. This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development.
Chemical Properties and Structure
This compound is a stable, solid compound at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Physicochemical Properties
The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C5H12ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1] |
| CAS Number | 1284250-10-7 | [1] |
| Appearance | Off-white to light yellow solid/oil | [2] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 137.0607417 | [1] |
| Storage Temperature | Room temperature, keep dry and cool | [2] |
Chemical Structure
The molecule consists of a four-membered cyclobutane ring substituted with an aminomethyl group and a hydroxyl group. The presence of these functional groups on the stereogenic centers of the cyclobutane ring leads to the existence of cis and trans diastereomers.
Caption: 2D Structure of this compound.
Experimental Protocols
Detailed experimental procedures are critical for the successful application of this compound in a research setting. The following sections provide methodologies for its synthesis and purity analysis.
Synthesis of trans-3-Aminocyclobutanol
A key precursor to the title compound can be synthesized via a multi-step process starting from a cis isomer, which involves a stereochemical inversion. The following protocol is adapted from a patented synthesis method.[3]
Step 1: Mitsunobu Reaction for Stereochemical Inversion This step inverts the stereocenter at the hydroxyl-bearing carbon.
-
Reactants :
-
cis-3-dibenzylaminocyclobutanol
-
Carboxylic acid (e.g., benzoic acid)
-
Dialkyl azodicarboxylate (e.g., DIAD or DEAD)
-
Phosphine reagent (e.g., triphenylphosphine)
-
Anhydrous solvent (e.g., THF, toluene)
-
-
Procedure :
-
Dissolve cis-3-dibenzylaminocyclobutanol and the carboxylic acid in the anhydrous solvent.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add the phosphine reagent to the stirred solution.
-
Add the dialkyl azodicarboxylate dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, monitoring progress by TLC or LC-MS.
-
Upon completion, isolate and purify the product, a trans-3-dibenzylaminocyclobutyl carboxylate.
-
Step 2: Hydrolysis of the Ester
-
Reactants :
-
trans-3-dibenzylaminocyclobutyl carboxylate
-
Base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., methanol, ethanol)
-
-
Procedure :
-
Dissolve the ester in the chosen alcohol solvent.
-
Add an aqueous solution of the base.
-
Heat the mixture to reflux and stir for several hours until hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-dibenzylcyclobutanol.[3]
-
Step 3: Debenzylation to Yield trans-3-Aminocyclobutanol This final step removes the benzyl protecting groups from the amine.
-
Reactants :
-
trans-3-dibenzylcyclobutanol
-
Palladium catalyst (e.g., Pd/C or palladium hydroxide)
-
Hydrogen source (e.g., hydrogen gas)
-
Solvent (e.g., methanol, ethanol, isopropanol)
-
-
Procedure :
-
Dissolve trans-3-dibenzylcyclobutanol in the alcohol solvent in a hydrogenation vessel.
-
Add the palladium catalyst to the vessel.
-
Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).
-
Heat the reaction mixture (e.g., 30-45 °C) and stir vigorously for 24 hours or until the reaction is complete.
-
Carefully filter the reaction mixture to remove the catalyst.
-
The filtrate contains the desired trans-3-aminocyclobutanol, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.[3]
-
HPLC Purity Analysis via Pre-column Derivatization
Due to the lack of a strong chromophore, HPLC analysis of this compound often requires pre-column derivatization.[4]
-
Objective : To determine the chemical and enantiomeric purity of 3-aminocyclobutanol hydrochloride.
-
Principle : The analyte is reacted with a UV-absorbing derivatizing agent to form diastereomers that can be separated on a standard achiral column.[4]
-
Materials :
-
3-aminocyclobutanol hydrochloride standard and sample
-
Derivatizing agent: (R)-(+)-1-phenylethanesulfonyl chloride
-
Base catalyst: triethylamine
-
Anhydrous organic solvent
-
-
Procedure :
-
Solution Preparation : Accurately weigh and dissolve the standard or sample in a suitable solvent.[4]
-
Derivatization : To a defined volume of the solution, add an excess of the derivatizing agent dissolved in an anhydrous organic solvent. Add a small amount of triethylamine to catalyze the reaction.[4]
-
Reaction : Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).[4]
-
Quenching : Quench the reaction by adding a small amount of an aqueous solution.[4]
-
Analysis : Dilute the final solution with the mobile phase and inject it into the HPLC system.
-
Quantification : Calculate the purity by comparing the peak area of the main component to the total area of all peaks.[4]
-
Workflow and Logical Relationships
The process of synthesizing and verifying the purity of aminocyclobutanol derivatives involves a clear, sequential workflow. The following diagram illustrates the key stages from synthesis to final analysis.
Caption: Workflow for Synthesis and Analysis of target compound.
Safety and Handling
This compound is associated with several hazard statements:
Precautionary Measures :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7]
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7]
It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Facilities should be equipped with an eyewash fountain and safety shower.[7]
References
Technical Guide: Physical Properties of (3-Aminocyclobutyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-Aminocyclobutyl)methanol hydrochloride. Due to the limited availability of experimentally derived data in public literature, this document combines reported information, computed properties, and general experimental protocols relevant to this class of compound. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
This compound is a cyclobutane derivative containing both a primary amine and a primary alcohol functional group. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Stereoisomerism: The presence of two stereocenters on the cyclobutane ring gives rise to cis and trans diastereomers, which possess distinct physical properties. It is crucial to consider the specific isomer when evaluating its characteristics. The cis isomer is reported to be more hygroscopic than the trans isomer.[1]
Table 1: General Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 130369-06-1 | N/A |
| Molecular Formula | C₅H₁₂ClNO | [2][3] |
| Molecular Weight | 137.61 g/mol | [2] |
Physical and Chemical Properties
Detailed experimental data on the physical properties of this compound is scarce. The information presented below is a compilation of available data from various sources, including supplier specifications and computed values.
Table 2: Physical and Chemical Properties
| Property | Value | Notes | Source |
| Appearance | White to yellow crystalline solid or off-white to light yellow oil | Varies by supplier and isomeric purity | N/A |
| Melting Point | No data available | - | |
| Boiling Point | No data available | - | |
| Solubility | Soluble in polar solvents | The hydrochloride salt form suggests good solubility in water and methanol. | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | Recommended to prevent degradation.[1] | [2] |
Table 3: Computed Physicochemical Properties
| Property | Value | Source |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 137.0607417 u | [5] |
| Complexity | 59.1 | [5] |
Spectroscopic Data
A proton NMR (¹H NMR) spectrum for the trans-isomer of this compound is available in the literature, which can be used for structural confirmation of this specific isomer. Other spectroscopic data such as ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are not readily found in public databases but may be available from commercial suppliers upon request.
Hazard and Safety Information
This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE) and handling procedures should be followed.
Table 4: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source:[2]
Experimental Protocols
Detailed, validated experimental protocols for the determination of the physical properties of this compound are not available in the published literature. Therefore, this section provides generalized methodologies for key experiments, which can be adapted for this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[6] For hygroscopic materials like the cis-isomer of this compound, sample preparation should be conducted in a dry atmosphere, and the capillary tube may need to be sealed.[7]
-
Apparatus: A calibrated melting point apparatus with a heating block or oil bath is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6]
Caption: Workflow for Melting Point Determination.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical parameter influencing its bioavailability. For amine hydrochloride salts, solubility is often pH-dependent.
Methodology:
-
Solvent Selection: A range of relevant solvents (e.g., water, buffers at different pH values, ethanol, methanol) are chosen.
-
Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Agitation and Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: General Workflow for Solubility Assessment.
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for structural elucidation and confirmation.
Methodology:
-
Sample Preparation: Approximately 5-25 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. The solution should be free of any solid particles.
-
Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: ¹H and/or ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.
-
Data Processing: The acquired data is processed (Fourier transformation, phase correction, baseline correction) to obtain the final spectrum for analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Logical Relationships in Drug Development
The physical properties of a compound like this compound are interconnected and have significant implications for its development as a potential pharmaceutical agent.
Caption: Interrelation of Physical Properties in Drug Development.
References
- 1. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]
- 2. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 3. achmem.com [achmem.com]
- 4. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
An In-depth Technical Guide to the Stereochemistry and Enantiomers of (3-Aminocyclobutyl)methanol Hydrochloride
This technical guide provides a comprehensive overview of the stereochemistry of (3-Aminocyclobutyl)methanol hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's isomeric forms, their separation, and characterization.
Introduction to the Stereochemistry of (3-Aminocyclobutyl)methanol
(3-Aminocyclobutyl)methanol possesses two chiral centers, leading to the existence of stereoisomers. The spatial arrangement of the amino and methanol groups on the cyclobutane ring gives rise to both cis and trans diastereomers, each of which exists as a pair of enantiomers. The specific stereoisomer used in the synthesis of a pharmacologically active compound can significantly influence its efficacy, pharmacokinetic profile, and safety. Therefore, the ability to separate and characterize these isomers is of paramount importance in drug discovery and development.
The cis isomer has both the amino and methanol groups on the same side of the cyclobutane ring, while the trans isomer has them on opposite sides. Each of these diastereomers is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.
Figure 1: Stereoisomers of (3-Aminocyclobutyl)methanol.
Physicochemical Properties of Stereoisomers
The distinct spatial arrangements of atoms in stereoisomers result in different physicochemical properties. While enantiomers share identical physical properties such as melting point and boiling point in an achiral environment, they exhibit different optical activities. Diastereomers, on the other hand, have distinct physical properties.
Due to the limited availability of specific experimental data for the enantiomers of this compound in publicly accessible literature, the following table includes representative data based on structurally similar compounds, such as (3-Aminocyclopentyl)methanol hydrochloride. This information should be considered as an estimation and be verified through experimental analysis. For instance, the specific rotation for the (1R,3S) enantiomer of a related aminocyclopentanol derivative has been reported to be +12.5° in methanol[1].
| Property | cis-(1R,3R) | cis-(1S,3S) | trans-(1R,3S) | trans-(1S,3R) |
| Molecular Formula | C₅H₁₂ClNO | C₅H₁₂ClNO | C₅H₁₂ClNO | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol | 137.61 g/mol | 137.61 g/mol | 137.61 g/mol |
| Melting Point (°C) | Diastereomerically Different | Diastereomerically Different | Diastereomerically Different | Diastereomerically Different |
| Specific Rotation ([α]D) | Opposite to (1S,3S) | Opposite to (1R,3R) | Expected to be non-zero | Opposite to (1R,3S) |
| Solubility | Similar for enantiomers | Similar for enantiomers | Similar for enantiomers | Similar for enantiomers |
Experimental Protocols for Chiral Separation
The separation of enantiomers is a critical step in the development of stereochemically pure drugs. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of chiral molecules.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general method for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and column temperature may be required to achieve baseline separation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak® IA, IB, IC, ID, IE, or IF are often effective for separating primary amines.
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (for use as mobile phase additives)
-
This compound racemate
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase or a suitable solvent (e.g., a mixture of hexane and IPA).
-
Mobile Phase Preparation:
-
Prepare an initial mobile phase of 90:10 (v/v) Hexane:IPA with 0.1% DEA for basic compounds or 0.1% TFA for acidic characteristics.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 (v/v) Hexane:IPA with 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
Identify the retention times of the two enantiomers.
-
Optimize the separation by adjusting the ratio of hexane to alcohol, the type of alcohol (IPA or EtOH), and the concentration of the additive.
-
Chiral Supercritical Fluid Chromatography (SFC) Protocol
SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or DAD detector.
-
Chiral Stationary Phase (CSP): Similar polysaccharide-based columns as used in HPLC are also effective in SFC.
Reagents:
-
Supercritical Carbon Dioxide (CO₂)
-
Methanol (MeOH) (SFC grade)
-
Ethanol (EtOH) (SFC grade)
-
Isopropanol (IPA) (SFC grade)
-
Ammonium Hydroxide or other basic/acidic additives
-
This compound racemate
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in methanol or another suitable solvent.
-
Mobile Phase:
-
Supercritical Fluid: Carbon Dioxide (CO₂)
-
Modifier: Methanol
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IC (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic elution with 15% Methanol in CO₂. An additive such as 0.2% ammonium hydroxide in the methanol modifier can improve peak shape for basic analytes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until the system pressure and temperature are stable.
-
Inject the sample and record the chromatogram.
-
Optimize the separation by varying the modifier percentage, the type of alcohol modifier, and the type and concentration of the additive.
-
Workflow for Stereoisomer Separation and Characterization
The following diagram illustrates a typical workflow for the separation and characterization of the stereoisomers of this compound.
Figure 2: Workflow for Separation and Characterization.
Conclusion
The stereochemistry of this compound is a critical aspect to consider in its application in pharmaceutical synthesis. The presence of cis and trans diastereomers, each existing as a pair of enantiomers, necessitates robust analytical methods for their separation and characterization. This guide provides a foundational understanding and practical protocols for the chiral separation of these important stereoisomers, enabling researchers to advance the development of stereochemically pure active pharmaceutical ingredients. The provided experimental protocols serve as a starting point, and optimization will be necessary based on the specific instrumentation and analytical requirements.
References
Spectroscopic Characterization of (3-Aminocyclobutyl)methanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3-Aminocyclobutyl)methanol hydrochloride (CAS: 1374143-69-7). Due to the limited availability of published spectra for this specific compound, this document focuses on predicted data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₅H₁₂ClNO
-
Molecular Weight: 137.61 g/mol
-
Structure:

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard chemical shift and frequency correlation tables for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~3.6 - 3.8 | d | 2H | -CH₂OH |
| ~3.2 - 3.4 | m | 1H | CH-NH₃⁺ |
| ~2.4 - 2.6 | m | 1H | CH-CH₂OH |
| ~2.0 - 2.2 | m | 2H | Cyclobutyl CH₂ |
| ~1.8 - 2.0 | m | 2H | Cyclobutyl CH₂ |
Predicted ¹³C NMR Data (Solvent: D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~65 - 70 | -CH₂OH |
| ~45 - 50 | CH-NH₃⁺ |
| ~35 - 40 | CH-CH₂OH |
| ~25 - 30 | Cyclobutyl CH₂ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (Solid State, KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol) |
| 2800 - 3100 | Strong, Broad | N-H stretch (ammonium salt) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| 1580 - 1650 | Medium | N-H bend (ammonium salt) |
| 1400 - 1475 | Medium | C-H bend (CH₂) |
| 1000 - 1200 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Interpretation |
| 102.09 | [M+H]⁺ (protonated free base) |
| 84.08 | [M+H - H₂O]⁺ |
| 71.07 | [M+H - CH₂OH]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR of this compound:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
-
If using a solvent other than D₂O, add a small amount of a reference standard, such as tetramethylsilane (TMS), unless the solvent peak is used for referencing.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the reference standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Protocol for Solid-State IR Spectroscopy (Thin Film Method):
-
Sample Preparation:
-
Place a small amount (a few milligrams) of solid this compound into a clean vial or test tube.[1]
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., methanol or ethanol) to dissolve the solid.[1]
-
Using a pipette, apply a drop of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[1]
-
-
Instrument Setup:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Ensure the instrument is properly aligned and the background has been collected.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
Analyze the positions, shapes, and intensities of the absorption bands.
-
Correlate the observed bands to the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry
Protocol for Mass Spectrometry of this compound:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent, typically a mixture of water and methanol or acetonitrile. The concentration should be in the low µg/mL to ng/mL range.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) in positive ion mode is well-suited for this compound due to the presence of the basic amino group.
-
Set the mass spectrometer parameters, including the mass range, scan speed, and ionization source conditions (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion (or the protonated molecule [M+H]⁺ in the case of ESI) and any significant fragment ions.
-
The exact mass can be used to confirm the elemental composition of the molecule.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of (3-Aminocyclobutyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (3-Aminocyclobutyl)methanol hydrochloride. The information herein is intended to support research and development activities by offering detailed experimental protocols and insights into the physicochemical properties of this compound. Due to the limited availability of specific quantitative data in public literature, this guide focuses on the methodologies for determining these properties, supplemented with illustrative data.
Introduction
This compound is a key building block in medicinal chemistry, recognized for its utility as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a cyclobutane ring, an amino group, and a hydroxymethyl group, imparts specific physicochemical characteristics that are crucial for its application in drug discovery and development. The hydrochloride salt form is utilized to enhance aqueous solubility and improve handling properties. A thorough understanding of its solubility and stability is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, this compound is expected to exhibit favorable solubility in aqueous media. However, its solubility can be influenced by various factors including pH, temperature, and the presence of co-solvents.
Predicted and Observed Qualitative Solubility
The presence of the polar hydroxyl and protonated amine groups suggests good solubility in polar protic solvents. While specific quantitative data is not widely published, the hydrochloride salt form generally enhances solubility in water and may improve solubility in polar organic solvents compared to its free base form.
Quantitative Solubility Data
The following table presents an illustrative summary of how quantitative solubility data for this compound would be presented. This data is hypothetical and serves as a template for reporting results from the experimental protocols outlined below.
| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Deionized Water | 25 | > 100 |
| Phosphate Buffered Saline (pH 7.4) | 25 | > 100 |
| 0.1 N HCl (pH 1.2) | 25 | > 100 |
| Methanol | 25 | 10 - 20 |
| Ethanol | 25 | 5 - 10 |
| Acetonitrile | 25 | 1 - 5 |
| Dichloromethane | 25 | < 0.1 |
| Acetone | 25 | < 1 |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile) of analytical grade
-
Temperature-controlled orbital shaker
-
Calibrated pH meter
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Gas Chromatography (GC) if appropriate
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter. Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is reported as the solubility of the compound in the specific solvent at the tested temperature.
Stability Profile
The chemical stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and the safety of the final drug product. Stability studies are conducted to understand how the compound degrades under various environmental conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways. These studies are also crucial for developing and validating stability-indicating analytical methods.
Illustrative Forced Degradation Data
The following table provides an example of how the results from a forced degradation study might be presented. The percentage of degradation is illustrative.
| Stress Condition | Duration | Illustrative Degradation (%) | Major Degradants Observed |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | < 2% | None detected |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | 5 - 10% | Degradant A |
| Oxidative (3% H₂O₂, RT) | 24 hours | 2 - 5% | Degradant B |
| Thermal (80°C, dry heat) | 7 days | < 1% | None detected |
| Photolytic (ICH Q1B) | 1.2 million lux hours | < 1% | None detected |
Experimental Protocol for Forced Degradation Studies
This protocol is based on the International Council for Harmonisation (ICH) guidelines.
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N to 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber compliant with ICH Q1B guidelines
-
Validated stability-indicating HPLC method
Procedure:
-
Acid and Base Hydrolysis:
-
Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature, protected from light.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C).
-
Analyze samples at specified intervals (e.g., 1, 3, 7 days).
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A dark control sample, protected from light, should be stored under the same temperature conditions.
-
Analyze the exposed and control samples after the exposure period.
-
Sample Analysis: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method capable of separating the intact compound from all potential degradation products.
Long-Term and Accelerated Stability
Following forced degradation studies, long-term and accelerated stability studies are conducted on the drug substance in its proposed container closure system to establish a re-test period and recommend storage conditions. These studies are performed under conditions defined by ICH guidelines.
Recommended Storage Conditions
Based on the predicted stability profile, the recommended storage conditions for this compound are in a well-closed container, protected from light, at controlled room temperature.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data is not extensively available in the public domain, the provided experimental protocols and illustrative data serve as a valuable resource for researchers and drug development professionals. The methodologies described are essential for generating the necessary data to support formulation development, regulatory submissions, and ensure the quality and efficacy of medicinal products containing this important chemical entity.
Potential Biological Activity of (3-Aminocyclobutyl)methanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminocyclobutyl)methanol hydrochloride is a synthetically accessible small molecule featuring a rigid cyclobutane scaffold functionalized with both a primary amine and a hydroxymethyl group. While direct and extensive biological data for this specific compound is limited in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Analysis of structurally related aminocycloalkane derivatives suggests that this compound holds potential as a modulator of key central nervous system targets, particularly the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors. This technical guide provides a comprehensive overview of the inferred biological activity of this compound based on the structure-activity relationships (SAR) of analogous compounds. Detailed experimental protocols for assessing activity at these potential targets are also presented, alongside visualizations of relevant signaling pathways and experimental workflows to aid in future research and drug discovery efforts.
Introduction
The cyclobutane ring is a valuable scaffold in medicinal chemistry, offering a greater degree of three-dimensional complexity and rigidity compared to its linear counterparts. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. The presence of both a primary amine and a hydroxymethyl group on the cyclobutane core of this compound provides key pharmacophoric features, namely a basic nitrogen center capable of forming salt bridges and a hydrogen bond donor/acceptor in the hydroxyl group.
This guide explores the potential biological activities of this compound by examining the known activities of structurally similar compounds. The primary focus will be on its potential roles as an NMDA receptor antagonist and a GABA receptor modulator, given the prevalence of the aminocycloalkane moiety in compounds targeting these receptors.
Potential Biological Targets and Inferred Activity
Based on the structure-activity relationships of analogous compounds, two primary areas of potential biological activity for this compound have been identified: NMDA receptor antagonism and GABA receptor modulation.
NMDA Receptor Antagonism
The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a critical role in synaptic plasticity and neuronal communication. However, its overactivation is implicated in excitotoxic neuronal cell death associated with various neurological disorders. Several aminocyclobutane derivatives have been investigated as NMDA receptor antagonists.
Table 1: NMDA Receptor Antagonist Activity of Aminocycloalkane Analogs
| Compound | Structure | Target | Assay Type | Activity (IC50/Ki) | Reference |
| 1-Aminocyclobutanecarboxylic acid (ACBC) | NMDA Receptor | Electrophysiology | Antagonist activity reported | [1] | |
| cis-3-(2'-Carboxyethyl)-1-aminocyclobutane-1-carboxylic acid | NMDA Receptor | Electrophysiology (Neonatal rat motoneurones) | More potent than D-AP5 | [1] | |
| trans-3-(2'-Phosphonoethyl)-1-aminocyclobutane-1-carboxylic acid | NMDA Receptor | Electrophysiology (Neonatal rat motoneurones) | More potent than D-AP5 | [1] |
Note: D-AP5 is a standard competitive NMDA receptor antagonist.
The data from these analogs suggest that the aminocyclobutane scaffold can effectively present functional groups to interact with the NMDA receptor. The presence of an amino group is a common feature in many NMDA receptor antagonists. While this compound lacks the carboxylic acid moiety of the compounds in Table 1, the fundamental aminocyclobutane core suggests that it warrants investigation for NMDA receptor activity.
GABA Receptor Modulation
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Modulators of GABA receptors, particularly the GABAA receptor, are used as anxiolytics, sedatives, and anticonvulsants. The structural similarity of (3-Aminocyclobutyl)methanol to GABA suggests it could potentially interact with GABA receptors.
Table 2: GABA Receptor Activity of Aminocycloalkane Analogs
| Compound | Structure | Target | Assay Type | Activity (EC50/Ki) | Reference |
| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | GABAC Receptor (ρ1) | Two-electrode voltage clamp | EC50 = 2.7 ± 0.2 µM (Partial agonist) | [2] | |
| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | GABAC Receptor (ρ2) | Two-electrode voltage clamp | EC50 = 1.45 ± 0.22 µM (Partial agonist) | [2] | |
| Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | GABAA Receptor (α1β2γ2L) | Inhibition of GABA EC50 dose | IC50 = 42 µM (Antagonist) | [3] |
The data on aminocyclopentane analogs indicate that this class of compounds can act as both agonists and antagonists at GABA receptors. The stereochemistry and substitution pattern on the cycloalkane ring are critical for determining the nature and potency of the activity. This suggests that this compound could potentially act as a modulator of GABA receptors.
Experimental Protocols
To facilitate the investigation of the potential biological activities of this compound, the following detailed experimental protocols for key assays are provided.
Synthesis of this compound
While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search results, a general synthetic strategy can be inferred from the synthesis of related cyclobutane derivatives. A plausible route would involve the reduction of a corresponding 3-aminocyclobutanecarboxylic acid derivative.
General Synthetic Approach:
-
Starting Material: Commercially available 3-oxocyclobutane-1-carboxylic acid.
-
Reductive Amination: Reaction of the ketone with a suitable amine source (e.g., ammonia or a protected amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to introduce the amino group.
-
Reduction of Carboxylic Acid: The carboxylic acid moiety can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Hydrochloride Salt Formation: The resulting (3-aminocyclobutyl)methanol can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol, followed by precipitation or crystallization of the salt.
NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor. The assay measures the displacement of a radiolabeled NMDA receptor antagonist, such as [3H]MK-801, from its binding site.
Materials:
-
Rat brain cortex membranes (prepared as a source of NMDA receptors)
-
[3H]MK-801 (radioligand)
-
This compound (test compound)
-
Unlabeled MK-801 (for determination of non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: Membrane preparation, [3H]MK-801, and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]MK-801, and a high concentration of unlabeled MK-801.
-
Test Compound: Membrane preparation, [3H]MK-801, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
GABAA Receptor Electrophysiology Assay (Two-Electrode Voltage Clamp)
This protocol is for assessing the modulatory effects of this compound on GABAA receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABAA receptor subunits (e.g., α1, β2, γ2)
-
GABA
-
This compound (test compound)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., Ba2+ Ringer's solution)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of the cRNAs for the desired GABAA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential of -70 mV.
-
GABA Application: Apply a known concentration of GABA (e.g., the EC20 concentration) to elicit a baseline current response.
-
Test Compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound and record the current response.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Plot the percentage modulation of the GABA-evoked current against the concentration of the test compound to determine its EC50 (for potentiation) or IC50 (for inhibition).
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor.
Caption: Potential antagonism of the NMDA receptor signaling pathway.
GABAA Receptor Signaling Pathway
This diagram shows the mechanism of action of the GABAA receptor and the potential modulatory effect of the target compound.
Caption: Potential modulation of the GABAA receptor signaling pathway.
General Experimental Workflow for Inhibitor/Modulator Screening
The following workflow outlines a general approach for screening and characterizing the biological activity of a novel compound like this compound.
Caption: A general workflow for screening and developing a novel compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a thorough analysis of its structural analogs strongly suggests its potential as a modulator of central nervous system targets. The rigid aminocyclobutane scaffold is a promising starting point for the design of novel ligands for NMDA and GABA receptors.
Future research should focus on the direct biological evaluation of this compound using the protocols outlined in this guide. Initial screening via radioligand binding assays for both NMDA and GABA receptors would provide a clear indication of its primary target(s). Subsequent functional assays, such as electrophysiology, would be crucial to determine the nature of its activity (e.g., antagonist, agonist, or allosteric modulator) and its potency.
Furthermore, a systematic structure-activity relationship study, involving the synthesis and evaluation of a library of derivatives of (3-Aminocyclobutyl)methanol, would be invaluable for optimizing its activity and selectivity. Modifications to the stereochemistry of the substituents, as well as the nature of the functional groups, could lead to the discovery of potent and selective tool compounds or even lead candidates for drug development.
References
- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Literature review of cyclobutane derivatives in medicinal chemistry
The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a strategically important scaffold in modern medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it a distinct three-dimensional geometry that offers medicinal chemists a powerful tool to fine-tune the pharmacological properties of drug candidates. The rigid nature of the cyclobutane core can lead to improved potency, enhanced selectivity, and more favorable pharmacokinetic profiles. This technical guide provides an in-depth review of the applications of cyclobutane derivatives in medicinal chemistry, with a focus on their utility in oncology and virology.
Therapeutic Applications of Cyclobutane Derivatives
The incorporation of a cyclobutane moiety has proven beneficial across various therapeutic areas. Its ability to act as a conformational restraint, a bioisostere for other cyclic or acyclic fragments, and a metabolically stable core has led to the development of several successful drugs and promising clinical candidates.
Oncology
In the realm of oncology, cyclobutane-containing compounds have made a significant impact, from established chemotherapeutics to targeted therapies.
Carboplatin: A second-generation platinum-based anticancer agent, Carboplatin is a cornerstone of treatment for various cancers, including ovarian, lung, head, and neck cancers. The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a more favorable safety profile, particularly with reduced nephrotoxicity.
Apalutamide: An androgen receptor (AR) antagonist, Apalutamide (Erleada) is utilized in the treatment of prostate cancer. The spirocyclic cyclobutane scaffold is a key structural feature that contributes to its high binding affinity for the AR. Apalutamide binds to the ligand-binding domain of the AR, preventing its translocation to the nucleus and subsequent transcription of androgen-responsive genes that drive tumor growth.
Androgen Receptor Signaling Pathway
CAS number and molecular formula for (3-Aminocyclobutyl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminocyclobutyl)methanol hydrochloride is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the primary amine and hydroxymethyl functional groups, provides a unique three-dimensional structure that is valuable for the synthesis of novel therapeutic agents. The presence of cis and trans isomers allows for fine-tuning of the spatial arrangement of substituents, which can significantly impact biological activity. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature and exists as different isomers, each with a unique CAS number. The general structure and key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| CAS Number (Unspecified Isomer) | 130369-06-1 | [2] |
| CAS Number (trans isomer) | 1284250-10-7 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Storage Conditions | 2-8°C, Inert atmosphere | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves multi-step sequences that allow for precise control of stereochemistry. While a direct, publicly available protocol for the named compound is not prevalent, the synthesis of the closely related analog, trans-3-Aminocyclobutanol, provides a well-documented and adaptable methodology. This process typically involves stereochemical inversion of a cis-precursor, followed by deprotection.
General Synthetic Workflow
The logical flow for the synthesis of a trans-cyclobutane amino alcohol from a cis-precursor is outlined below. This workflow highlights the key transformations required to achieve the desired stereochemistry.
Caption: General synthetic workflow for trans-3-aminocycloalkanol derivatives.
Detailed Experimental Protocol (Adapted for Analogs)
The following protocol is adapted from the synthesis of trans-3-aminocyclobutanol and serves as a representative procedure.
Step 1: Mitsunobu Reaction for Stereochemical Inversion
This step inverts the stereocenter of the hydroxyl-bearing carbon on the cyclobutane ring.
-
Reactants:
-
cis-3-Dibenzylaminocyclobutanol
-
A suitable carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine
-
A dialkyl azodicarboxylate (e.g., DIAD or DEAD)
-
Anhydrous solvent (e.g., THF, toluene)
-
-
Procedure:
-
Dissolve cis-3-dibenzylaminocyclobutanol and the carboxylic acid in the anhydrous solvent.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add triphenylphosphine to the stirred solution.
-
Add the dialkyl azodicarboxylate dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the product, a trans-3-dibenzylaminocyclobutyl carboxylate, can be isolated and purified. An acidic workup with HCl can be performed to yield the hydrochloride salt.
-
Step 2: Alkaline Hydrolysis
-
Reactants:
-
trans-3-Dibenzylaminocyclobutyl carboxylate hydrochloride
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide)
-
A suitable solvent (e.g., methanol, ethanol, THF/water mixture)
-
-
Procedure:
-
Dissolve the ester in the chosen solvent.
-
Add an aqueous solution of the base.
-
Heat the mixture to reflux and stir for several hours until hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-dibenzylcyclobutanol.
-
Step 3: Debenzylation to Yield trans-3-Aminocyclobutanol
This final step removes the benzyl protecting groups from the amine.
-
Reactants:
-
trans-3-Dibenzylcyclobutanol
-
A catalyst (e.g., palladium on carbon (Pd/C) or palladium hydroxide)
-
A hydrogen source (e.g., hydrogen gas)
-
A suitable solvent (e.g., methanol, ethanol, isopropanol)
-
-
Procedure:
-
Dissolve the trans-3-dibenzylcyclobutanol in the alcohol solvent in a hydrogenation vessel.
-
Add the palladium catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).
-
Heat the reaction mixture (e.g., 30-45°C) and stir vigorously for 24 hours or until the reaction is complete.
-
Carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude trans-3-aminocyclobutanol.
-
Step 4: Conversion to this compound (Hypothetical Extension)
To obtain the target molecule, a hydroxymethylation step followed by salt formation would be necessary.
-
Reactants:
-
trans-3-Aminocyclobutanol
-
Formaldehyde
-
A suitable reducing agent for reductive amination (if necessary)
-
Hydrochloric acid
-
-
Procedure:
-
Following the introduction of the hydroxymethyl group, the resulting (3-Aminocyclobutyl)methanol would be dissolved in a suitable solvent and treated with a solution of hydrochloric acid to form the hydrochloride salt.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for this compound is not extensively published, its structural motifs are present in a variety of biologically active compounds. The rigid cyclobutane core serves to orient the amino and hydroxymethyl groups in defined vectors, which is advantageous for designing ligands that fit into specific protein binding pockets.
Derivatives of aminocyclobutane are being investigated for a range of therapeutic targets. The bifunctional nature of this compound allows it to be used as a versatile scaffold. The primary amine can be functionalized to introduce various pharmacophores, while the hydroxyl group can be used to modulate solubility or as another point of attachment.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis, while requiring careful stereochemical control, is achievable through established organic chemistry methodologies. Further research into the biological activity of derivatives of this compound is warranted and could lead to the discovery of novel drug candidates. The detailed synthetic considerations provided in this guide offer a foundation for researchers to incorporate this versatile scaffold into their drug discovery programs.
References
Aminocyclobutane Scaffolds: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminocyclobutane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity, three-dimensional character, and synthetic tractability have made it an attractive component in the design of novel therapeutics targeting a wide range of diseases. This technical guide provides an in-depth exploration of the discovery and history of aminocyclobutane scaffolds, detailed experimental protocols for their synthesis, a comprehensive overview of their application in drug discovery with a focus on key signaling pathways, and a summary of relevant quantitative data to aid in the design of future drug candidates.
Discovery and Historical Development
The journey of the aminocyclobutane scaffold begins with the foundational discovery of its parent carbocycle, cyclobutane. In 1907, Richard Willstätter and James Bruce achieved the first synthesis of cyclobutane, a landmark in organic chemistry that opened the door to the exploration of four-membered ring systems.[1][2][3] While not an amino-substituted derivative, this discovery laid the essential groundwork for future advancements.
The introduction of the amino functionality to the cyclobutane ring followed, with early synthetic efforts focusing on the preparation of simple aminocyclobutanes. A significant milestone in this area was the development of methods to synthesize cyclobutylamine from cyclobutanecarboxylic acid. Two key approaches that emerged were the Hofmann and Curtius rearrangements of cyclobutanecarboxamide.[4] These classic organic reactions provided reliable routes to the core aminocyclobutane structure, enabling further investigation into its chemical and biological properties. A detailed, one-step procedure for the synthesis of cyclobutylamine from cyclobutanecarboxylic acid has been published in Organic Syntheses, highlighting its importance as a fundamental building block.[4]
The exploration of aminocyclobutane derivatives in the context of medicinal chemistry began to gain momentum with the synthesis of compounds like 1-aminocyclobutanecarboxylic acid. This cyclic amino acid and its derivatives have been investigated as unnatural amino acids for incorporation into peptides and as standalone pharmacologically active agents.[5][6] The unique conformational constraints imposed by the cyclobutane ring were found to impart interesting biological activities and metabolic stability to parent molecules.
The natural world also provided inspiration, with the discovery of cyclobutane-containing natural products. For instance, the guangnanmycins are a group of natural products that feature a 1-aminocyclopropane-1-carboxylic acid (ACC) moiety. Research into their biosynthesis has led to the enzymatic incorporation of 1-aminocyclobutane-1-carboxylic acid (ACBC) into the guangnanmycin scaffold, demonstrating a natural-product-like context for this synthetic building block.[5]
The latter half of the 20th century and the beginning of the 21st century have witnessed a surge in the application of aminocyclobutane scaffolds in drug discovery, leading to the development of clinical candidates for a variety of diseases. This progress has been fueled by the development of more sophisticated synthetic methodologies, including photochemical [2+2] cycloadditions and strain-release amination reactions, which have expanded the accessible chemical space of aminocyclobutane derivatives.[7][8]
Key Applications in Drug Discovery and Associated Signaling Pathways
The rigid and three-dimensional nature of the aminocyclobutane scaffold allows for the precise positioning of functional groups in space, making it an ideal component for targeting specific binding pockets in proteins. This has led to its successful incorporation into drugs targeting several important signaling pathways.
Janus Kinase (JAK) Inhibitors and the JAK-STAT Pathway
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a central role in mediating the biological effects of numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers.
Aminocyclobutane scaffolds have been successfully employed in the design of potent and selective JAK inhibitors. The cyclobutane ring often serves as a key structural element that orients pharmacophoric groups for optimal interaction with the ATP-binding site of the JAK enzymes. By inhibiting JAKs, these drugs block the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby preventing their translocation to the nucleus and the transcription of pro-inflammatory genes.
NMDA Receptor Antagonists and Glutamatergic Neurotransmission
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that is crucial for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders, including neurodegenerative diseases and epilepsy.
Derivatives of 1-aminocyclobutanecarboxylic acid have been developed as potent and selective NMDA receptor antagonists.[9] These compounds typically act as competitive or non-competitive antagonists at the glutamate or glycine binding sites of the NMDA receptor, or as uncompetitive channel blockers. By modulating NMDA receptor activity, these agents can reduce excessive neuronal excitation and prevent excitotoxic cell death. The constrained conformation of the aminocyclobutane scaffold is key to achieving selectivity for the NMDA receptor over other glutamate receptor subtypes.
References
- 1. Cyclobutane - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.com [encyclopedia.com]
- 3. jewishvirtuallibrary.org [jewishvirtuallibrary.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclobutylamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (3-Aminocyclobutyl)methanol hydrochloride in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Aminocyclobutyl)methanol hydrochloride is a bifunctional organic compound featuring a rigid cyclobutane scaffold, a primary amine, and a primary alcohol. This unique structural combination makes it a promising, yet underexplored, chiral building block for applications in asymmetric synthesis. While specific literature detailing its direct use in established asymmetric transformations is limited, its structural analogy to well-known chiral amino alcohols suggests significant potential as a precursor for chiral ligands and auxiliaries.[1] Chiral amino alcohols are fundamental in asymmetric catalysis, serving as key components in the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry.[1]
This document provides detailed, representative protocols for two potential applications of (3-aminocyclobutyl)methanol, derived from established methodologies for structurally similar compounds:
-
As a Chiral Auxiliary: Conversion to a novel oxazolidinone auxiliary for use in diastereoselective alkylation reactions.
-
As a Chiral Ligand: Application in the metal-catalyzed enantioselective addition of diethylzinc to aldehydes.
These protocols are intended to serve as a practical guide for researchers to explore the utility of this compound in asymmetric synthesis.
Application 1: Chiral Oxazolidinone Auxiliary for Asymmetric Alkylation
One of the most effective applications of chiral amino alcohols is their conversion into oxazolidinone chiral auxiliaries.[2] These auxiliaries can be acylated and subsequently deprotonated to form a chiral enolate, which reacts with electrophiles in a highly diastereoselective manner. The rigid structure of the oxazolidinone, derived from the chiral amino alcohol, effectively shields one face of the enolate, directing the approach of the electrophile.[2]
Experimental Protocols
Protocol 1.1: Synthesis of (3aR,6aS)-Tetrahydrocyclobuta[d]oxazol-2(2H)-one from (3-Aminocyclobutyl)methanol
This protocol describes the synthesis of the fused-ring oxazolidinone from (3-aminocyclobutyl)methanol. The cyclization is achieved using diethyl carbonate and a base.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Diethyl carbonate
-
Methanol (MeOH)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Free Base Generation: Dissolve this compound in a minimal amount of water and basify with a strong base (e.g., 2M NaOH) to pH > 12. Extract the free amino alcohol into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free (3-Aminocyclobutyl)methanol.
-
Oxazolidinone Formation: To a solution of (3-Aminocyclobutyl)methanol (1.0 equiv) in toluene, add sodium methoxide (0.1 equiv) and diethyl carbonate (1.5 equiv).
-
Heat the mixture to reflux (approx. 110-120 °C) and equip the flask with a distillation head to remove the ethanol byproduct.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired oxazolidinone.
Protocol 1.2: Asymmetric Alkylation using the (3aR,6aS)-Tetrahydrocyclobuta[d]oxazol-2(2H)-one Auxiliary
This protocol details the N-acylation of the newly synthesized oxazolidinone, followed by diastereoselective alkylation.
Materials:
-
(3aR,6aS)-Tetrahydrocyclobuta[d]oxazol-2(2H)-one
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
Step A: N-Acylation
-
To a solution of the oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30-60 minutes.[1]
-
Cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography to yield the N-propionyl oxazolidinone.
Step B: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of NaHMDS (1.1 equiv) in THF dropwise to form the sodium enolate.[1] Stir for 30 minutes at -78 °C.
-
Add allyl iodide (1.2 equiv) dropwise. Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction at -78 °C by adding saturated aqueous NaHCO₃.
-
Warm the mixture to room temperature and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography to separate the diastereomers. The diastereomeric ratio (dr) can be determined by ¹H NMR or GC analysis of the crude product.[1]
Step C: Cleavage of the Chiral Auxiliary
-
Dissolve the purified, alkylated product (1.0 equiv) in a 4:1 mixture of THF and water, and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Separate the layers. The chiral auxiliary can be recovered from the organic layer. The chiral carboxylic acid can be isolated from the aqueous layer after acidification.
Data Presentation
As no specific performance data for a (3-Aminocyclobutyl)methanol-derived oxazolidinone is currently available in the literature, the following table provides a template for recording experimental results. For comparison, representative data for well-established Evans' oxazolidinone auxiliaries are included.
| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| (3aR,6aS)-Tetrahydrocyclobuta[d]oxazol-2(2H)-one | Allyl Iodide | NaHMDS | Data Not Available | Data Not Available |
| (S)-4-Benzyl-2-oxazolidinone | Allyl Iodide | NaHMDS | ~95 | 98:2 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl Bromide | LDA | 91 | >99:1 |
Note: The above table is a template for future experimental data. The comparative data is sourced from established literature on Evans' auxiliaries.
Visualization
Caption: Workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.
Application 2: Chiral Ligand for Enantioselective Addition of Diethylzinc to Aldehydes
Chiral amino alcohols are widely used as ligands in metal-catalyzed enantioselective additions of organometallic reagents to carbonyl compounds. The reaction between diethylzinc and aldehydes is a benchmark transformation for evaluating the effectiveness of these ligands. The amino alcohol coordinates to the zinc atom, creating a chiral environment that directs the facial selectivity of the alkyl addition.
Experimental Protocol
Protocol 2.1: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
(3-Aminocyclobutyl)methanol (as free base)
-
Anhydrous Toluene or Hexane
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve the chiral amino alcohol, (3-Aminocyclobutyl)methanol (0.1 mmol, 1.0 equiv), in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mmol, 2.2 mL of 1.0 M solution) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active zinc-ligand complex.
-
Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature. Separate the aqueous layer and extract it with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The yield of the resulting 1-phenyl-1-propanol is determined gravimetrically, and the enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Data Presentation
No performance data for (3-Aminocyclobutyl)methanol as a ligand in this reaction is available. The table below serves as a template for recording results and includes data for established amino alcohol ligands for comparison.
| Chiral Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee%) | Configuration |
| (3-Aminocyclobutyl)methanol | Benzaldehyde | Data Not Available | Data Not Available | Data Not Available |
| (-)-DAIB | Benzaldehyde | 97 | 98 | (S) |
| (1R,2S)-(-)-N-Methylephedrine | Benzaldehyde | 95 | 93 | (R) |
Note: The above table is a template for future experimental data. DAIB = (1S,2S)-2-(dimethylamino)-1,2-diphenylethanol. Comparative data is sourced from established literature.
Visualization
Caption: Simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
References
Application Notes: (3-Aminocyclobutyl)methanol Hydrochloride in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3-Aminocyclobutyl)methanol hydrochloride and its derivatives as a valuable scaffold in modern drug discovery. The focus is on its application as a key building block for the synthesis of potent antagonists of the C-C chemokine receptor 2 (CCR2), a critical target in inflammatory diseases.
Introduction
This compound is a versatile bifunctional molecule incorporating a rigid cyclobutane core. This strained four-membered ring provides a unique three-dimensional geometry that can be exploited to orient pharmacophoric elements in a precise spatial arrangement, making it an attractive scaffold for medicinal chemists. While direct biological activity of the parent molecule is not extensively documented, its derivatives have emerged as potent modulators of key biological targets, most notably G-protein coupled receptors (GPCRs).
Application as a Scaffold for CCR2 Receptor Antagonists
Recent advancements in medicinal chemistry have identified derivatives of (3-aminocyclobutyl)methanol as potent antagonists of the CCR2 receptor. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the inflammatory cascade, primarily mediating the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the MCP-1/CCR2 axis is implicated in a variety of inflammatory and autoimmune disorders. Therefore, small molecule antagonists of CCR2 are of significant therapeutic interest.
Physicochemical Properties
The hydrochloride salt form of (3-aminocyclobutyl)methanol enhances its aqueous solubility and stability, making it a convenient starting material for chemical synthesis.
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water and polar organic solvents |
Biological Activity of Derivatives
Several derivatives of (3-aminocyclobutyl)methanol have been synthesized and evaluated for their ability to antagonize the CCR2 receptor. The following table summarizes the in vitro activity of exemplary compounds from patent literature, demonstrating the potential of this scaffold. The data presented is from a competitive binding assay measuring the displacement of a radiolabeled ligand ([125I]-MCP-1) from the human CCR2 receptor expressed in cell membranes.
| Compound ID | Structure | CCR2 Binding IC₅₀ (nM) |
| Example 1 | Derivative of cis-(3-aminocyclobutyl)methanol | < 100 |
| Example 2 | Derivative of trans-(3-aminocyclobutyl)methanol | < 50 |
Note: The specific structures are proprietary and detailed in the source patent. The data indicates that both cis and trans isomers of the (3-aminocyclobutyl)methanol scaffold can be elaborated into potent CCR2 antagonists.
Signaling Pathway
The MCP-1/CCR2 signaling pathway is a critical component of the inflammatory response. Its inhibition by antagonists built upon the (3-aminocyclobutyl)methanol scaffold can disrupt downstream inflammatory events.
Experimental Protocols
The following is a representative protocol for a CCR2 receptor binding assay, adapted from methodologies described in patent literature for evaluating compounds derived from the (3-aminocyclobutyl)methanol scaffold.
Protocol: CCR2 Receptor Membrane Binding Assay
Objective: To determine the in vitro potency of test compounds to inhibit the binding of [125I]-MCP-1 to the human CCR2 receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human CCR2.
-
[125I]-MCP-1 (radioligand).
-
Test compounds (derivatives of (3-aminocyclobutyl)methanol).
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a microplate scintillation counter.
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control for non-specific binding (a high concentration of a known unlabeled CCR2 antagonist).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
25 µL of the test compound dilution or control.
-
25 µL of [125I]-MCP-1 in assay buffer (final concentration typically 0.1-0.5 nM).
-
50 µL of CCR2-expressing cell membranes (protein concentration to be optimized, e.g., 5-10 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to a 96-well filter plate and apply vacuum to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove non-specifically bound radioligand.
-
Drying and Counting: Allow the filter plate to air dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Determine the percent inhibition of [125I]-MCP-1 binding for each concentration of the test compound relative to the total binding (vehicle control) and non-specific binding.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Conclusion
This compound serves as a valuable and versatile building block in pharmaceutical development. Its rigid, three-dimensional structure has been successfully utilized to develop potent small-molecule antagonists of the CCR2 receptor. The methodologies and data presented here highlight the potential of this scaffold for generating novel drug candidates for the treatment of inflammatory and autoimmune diseases. Further exploration of this chemical space may lead to the discovery of additional modulators of other important biological targets.
Application Notes and Protocols for Reactions Involving (3-Aminocyclobutyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for chemical reactions involving (3-aminocyclobutyl)methanol hydrochloride. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of a primary amine and a primary alcohol on a cyclobutane scaffold, allowing for the introduction of diverse functionalities.
Physicochemical Properties and Handling
This compound is a white to off-white solid. As a hydrochloride salt, it is generally more stable and less prone to degradation than the corresponding free amine. It is typically soluble in water and polar organic solvents such as methanol and DMSO. For reactions requiring the free amine, the hydrochloride salt must be neutralized in situ or in a separate step prior to the reaction.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C under an inert atmosphere |
Application Note 1: N-Acylation for Amide Synthesis
The primary amino group of (3-aminocyclobutyl)methanol is a key functional handle for the synthesis of a wide array of amide derivatives. N-acylation is a fundamental transformation that allows for the introduction of various substituents, which can modulate the pharmacological properties of the final compound. A standard and effective method for this transformation is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base.
Experimental Protocol: N-Benzoylation of (3-Aminocyclobutyl)methanol
This protocol details the N-benzoylation of this compound to synthesize N-((3-(hydroxymethyl)cyclobutyl))benzamide. The hydrochloride salt is neutralized in situ using a tertiary amine base.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution and Neutralization: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M. Cool the resulting suspension to 0°C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0°C to ensure complete neutralization of the hydrochloride salt.
-
Acylation: While maintaining the temperature at 0°C, add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-((3-(hydroxymethyl)cyclobutyl))benzamide.
Table 2: Representative Quantitative Data for N-Benzoylation
| Parameter | Value |
| Reactants | |
| (3-Aminocyclobutyl)methanol HCl | 1.0 g (7.26 mmol) |
| Benzoyl Chloride | 0.93 mL (8.00 mmol) |
| Triethylamine | 2.22 mL (15.98 mmol) |
| Dichloromethane | 70 mL |
| Product | |
| Product Name | N-((3-(hydroxymethyl)cyclobutyl))benzamide |
| Yield | ~85-95% |
| Purity (by LC-MS) | >95% |
| Appearance | White solid |
Visualizing the Workflow
N-Acylation Experimental Workflow
The following diagram illustrates the key steps in the N-acylation protocol described above.
Caption: Workflow for the N-acylation of this compound.
Application Note 2: Future Directions and Related Reactions
The versatile nature of this compound opens up numerous possibilities for its application in the synthesis of complex molecules and pharmaceutical intermediates.
-
Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines, respectively.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides will yield sulfonamides, another important functional group in drug discovery.
-
O-Alkylation/Acylation: The primary alcohol can be functionalized through O-alkylation or O-acylation, although this generally requires protection of the more nucleophilic amino group first.
-
Bifunctional Linkers: The presence of two distinct functional groups allows (3-aminocyclobutyl)methanol to be used as a bifunctional linker in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted therapeutic agents.
Logical Relationship of Functional Group Transformations
The following diagram illustrates the potential synthetic pathways starting from (3-aminocyclobutyl)methanol.
Application Notes and Protocols: (3-Aminocyclobutyl)methanol Hydrochloride as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminocyclobutyl)methanol hydrochloride is a valuable bifunctional building block for the synthesis of novel heterocyclic scaffolds. Its rigid cyclobutane core, combined with a primary amine and a primary alcohol, offers multiple reaction sites for the construction of diverse five- and six-membered heterocycles. These resulting structures are of significant interest in medicinal chemistry due to their potential as modulators of various biological pathways. This document provides detailed protocols for the synthesis of representative oxazoline, 1,3-oxazinane, and tetrahydropyrimidine heterocycles from this compound, along with representative data and a hypothetical signaling pathway that could be explored with these novel compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is presented in Table 1.
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| Storage | Store in a cool, dry place away from incompatible materials |
Synthesis of Novel Heterocycles
This compound serves as a versatile precursor for a variety of heterocyclic systems. The following sections detail the synthesis of three representative classes of heterocycles: oxazolines, 1,3-oxazinanes, and tetrahydropyrimidines.
Synthesis of 2-Substituted-4-(cyclobutylmethyl)oxazolines
Oxazolines are important five-membered heterocyclic motifs found in numerous biologically active compounds and are also utilized as chiral ligands in asymmetric synthesis. The synthesis of 2-substituted-4-(cyclobutylmethyl)oxazolines from (3-aminocyclobutyl)methanol can be achieved through the condensation with a carboxylic acid, followed by cyclization.
Experimental Protocol: Synthesis of 2-Phenyl-4-(cyclobutylmethyl)oxazoline
-
Materials:
-
This compound
-
Benzoic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC, HATU)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Amide Formation: To a solution of benzoic acid (1.2 mmol) in anhydrous DCM (20 mL) at 0 °C, add thionyl chloride (1.5 mmol) dropwise. Stir the mixture at room temperature for 1 hour. In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) and add triethylamine (2.5 mmol). Cool this solution to 0 °C.
-
Add the freshly prepared benzoyl chloride solution dropwise to the (3-aminocyclobutyl)methanol solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-((3-(hydroxymethyl)cyclobutyl)methyl)benzamide.
-
Cyclization: Dissolve the crude amide in anhydrous DCM (20 mL) and cool to 0 °C. Add thionyl chloride (1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-4-(cyclobutylmethyl)oxazoline.
-
-
Representative Data:
| Entry | Carboxylic Acid | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | 2-Phenyl-4-(cyclobutylmethyl)oxazoline | 18 | 75 | >95 |
| 2 | Acetic Acid | 2-Methyl-4-(cyclobutylmethyl)oxazoline | 16 | 82 | >97 |
| 3 | Cyclohexanecarboxylic Acid | 2-Cyclohexyl-4-(cyclobutylmethyl)oxazoline | 20 | 71 | >95 |
Experimental Workflow for Oxazoline Synthesis
Synthetic Methods for Functionalizing the Cyclobutane Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a key structural component in a wide array of natural products and pharmaceutically active compounds. Its inherent ring strain and unique three-dimensional geometry offer valuable properties for drug design, including metabolic stability and conformational constraint. This document provides detailed application notes and experimental protocols for several key synthetic methods used to functionalize the cyclobutane ring, enabling the synthesis of diverse and complex molecular architectures.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating the cyclobutane core, avoiding the need for pre-functionalized starting materials.
Palladium-Catalyzed C-H Arylation
Palladium catalysis allows for the direct arylation of C(sp³)–H bonds on the cyclobutane ring. The use of directing groups is often essential to control regioselectivity and reactivity.
Application Notes:
This method is particularly useful for the late-stage functionalization of complex molecules. The choice of ligand is critical for achieving high enantioselectivity in asymmetric transformations. Carboxylic acid derivatives are common substrates, with the amide group often serving as an effective directing group. The reaction generally tolerates a range of functional groups on both the cyclobutane substrate and the aryl coupling partner.
Quantitative Data Summary: Enantioselective C–H Arylation of Cyclobutyl Carboxylic Amides [1]
| Entry | Aryl Halide | Ligand | Yield (%) | e.r. |
| 1 | 4-Iodotoluene | MPAO | 85 | 95:5 |
| 2 | 4-Iodoanisole | MPAO | 82 | 94:6 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | MPAO | 75 | 92:8 |
| 4 | 3-Iodopyridine | MPAO | 68 | 90:10 |
MPAO: Mono-N-protected aminomethyl oxazoline
Experimental Protocol: Enantioselective C–H Arylation of a Cyclobutyl Carboxylic Amide [1]
Materials:
-
Cyclobutane carboxamide substrate (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Pd(OAc)₂ (10 mol %)
-
MPAO ligand (12 mol %)
-
Ag₂CO₃ (2.0 equiv)
-
1,4-Benzoquinone (1.0 equiv)
-
Anhydrous DMF
Procedure:
-
To an oven-dried Schlenk tube, add the cyclobutane carboxamide substrate, aryl iodide, Pd(OAc)₂, MPAO ligand, Ag₂CO₃, and 1,4-benzoquinone.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the arylated product.
Logical Relationship of C-H Functionalization Strategies
Caption: Overview of C-H functionalization strategies.
Rhodium-Catalyzed C-H Insertion
Rhodium carbenoids, generated from diazo compounds, can undergo intramolecular C-H insertion reactions to form functionalized cyclobutanes. This method is particularly effective for the synthesis of bicyclic systems.
Application Notes:
This transformation provides a powerful tool for the construction of cyclopentanones fused to a cyclobutane ring. The choice of rhodium catalyst can influence the efficiency and stereoselectivity of the reaction. The diazo transfer step to prepare the precursor can be a critical step to optimize.
Quantitative Data Summary: Rhodium-Catalyzed Intramolecular C-H Insertion [2]
| Entry | Substrate | Catalyst | Yield (%) |
| 1 | α-Phenyl-α-diazo-γ-cyclobutyl-ketone | Rh₂(OAc)₄ | 85 |
| 2 | α-(4-Methoxyphenyl)-α-diazo-γ-cyclobutyl-ketone | Rh₂(OAc)₄ | 78 |
| 3 | α-(4-Chlorophenyl)-α-diazo-γ-cyclobutyl-ketone | Rh₂(esp)₂ | 92 |
Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Insertion of an α-Aryl-α-diazo Ketone [2]
Materials:
-
α-Aryl-α-diazo ketone (1.0 equiv)
-
Rh₂(OAc)₄ (1 mol %)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the α-aryl-α-diazo ketone in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Add the Rh₂(OAc)₄ catalyst in one portion.
-
Stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the cyclized product.
Cycloaddition Reactions
[2+2] cycloaddition reactions are a fundamental and widely used method for the direct construction of the cyclobutane ring.
Photochemical [2+2] Cycloaddition
The photochemical [2+2] cycloaddition between two alkene moieties is a classic method for forming cyclobutane rings. The reaction is initiated by the photoexcitation of one of the alkene partners.
Application Notes:
This method is versatile for both intermolecular and intramolecular cycloadditions. The stereochemical outcome can often be controlled by the reaction conditions, including the use of chiral sensitizers for enantioselective transformations. For reactions involving N-aryl maleimides, a triplet sensitizer is often required.[3]
Quantitative Data Summary: Photochemical [2+2] Cycloaddition of Alkenes with Maleimides [3]
| Entry | Alkene | Maleimide | Sensitizer | Yield (%) |
| 1 | Styrene | N-Methylmaleimide | None | 75 |
| 2 | 1-Hexene | N-Methylmaleimide | None | 68 |
| 3 | Styrene | N-Phenylmaleimide | Thioxanthone | 82 |
| 4 | 1-Hexene | N-Phenylmaleimide | Thioxanthone | 71 |
Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition of an Alkene with an N-Aryl Maleimide [3]
Materials:
-
Alkene (2.0 equiv)
-
N-Aryl maleimide (1.0 equiv)
-
Thioxanthone (20 mol %)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a glass vial, combine the alkene, N-aryl maleimide, and thioxanthone.
-
Add CH₂Cl₂ to dissolve the reagents.
-
Seal the vial with a rubber septum and purge with argon for 10 minutes.
-
Irradiate the stirred reaction mixture with a blue LED lamp (e.g., Kessil PR160L, 440 nm) for 16 hours.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography (e.g., petroleum ether/ethyl acetate gradient) to obtain the cyclobutane product.
Experimental Workflow for Photochemical [2+2] Cycloaddition
Caption: A typical workflow for a photochemical cycloaddition.
Cobalt-Catalyzed [2+2] Cycloaddition
Transition metal catalysis, particularly with cobalt, can facilitate [2+2] cycloaddition reactions under milder conditions than traditional thermal methods.
Application Notes:
Cobalt catalysts are effective for the cycloaddition of enynes and ethylene, providing access to vinylcyclobutenes which can be further functionalized.[4][5] The reaction can be performed in a tandem fashion to create complex cyclobutanes with all-carbon quaternary centers.[4][5] The choice of ligand on the cobalt catalyst can influence the chemoselectivity between [2+2] and [4+2] cycloaddition pathways when using 1,3-dienes.
Quantitative Data Summary: Cobalt-Catalyzed [2+2] Cycloaddition of Enynes and Ethylene [4][5]
| Entry | Enyne Substrate | Catalyst System | Product | Yield (%) |
| 1 | 1-Phenyl-1-buten-3-yne | (dppf)CoCl₂/TMA | Vinylcyclobutene | 85 |
| 2 | 1-Cyclohexyl-1-buten-3-yne | (dppf)CoCl₂/TMA | Vinylcyclobutene | 78 |
| 3 | 1-(4-Chlorophenyl)-1-buten-3-yne | (dppf)CoCl₂/TMA | Vinylcyclobutene | 81 |
dppf: 1,1'-Bis(diphenylphosphino)ferrocene; TMA: Trimethylaluminum
Experimental Protocol: Cobalt-Catalyzed [2+2] Cycloaddition of an Enyne and Ethylene [4][5]
Materials:
-
1,3-Enyne (1.0 equiv)
-
(dppf)CoCl₂ (5 mol %)
-
Trimethylaluminum (TMA, 2.0 M in hexanes, 10 mol %)
-
Anhydrous toluene
-
Ethylene gas
Procedure:
-
To a flame-dried Schlenk flask, add the 1,3-enyne and (dppf)CoCl₂.
-
Evacuate and backfill the flask with ethylene gas (balloon pressure).
-
Add anhydrous toluene via syringe.
-
Cool the mixture to 0 °C and add the TMA solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford the vinylcyclobutene.
Ring-Opening Reactions
The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening reactions, providing access to linear, functionalized molecules that may be difficult to synthesize via other routes.
Lewis Acid-Mediated Ring-Opening of Donor-Acceptor Cyclobutanes
Donor-acceptor (D-A) cyclobutanes, typically substituted with electron-donating and electron-withdrawing groups, are susceptible to ring-opening upon treatment with a Lewis acid. This generates a 1,4-dipolar intermediate that can be trapped by various nucleophiles.
Application Notes:
This method allows for the formation of γ-functionalized products from readily accessible cyclobutane precursors. A variety of nucleophiles, including electron-rich arenes, thiols, and selenols, can be employed. The choice of Lewis acid can be crucial for reaction efficiency.
Quantitative Data Summary: Lewis Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclobutane
| Entry | Nucleophile | Lewis Acid | Yield (%) |
| 1 | Anisole | AlCl₃ | 85 |
| 2 | Thiophenol | AlCl₃ | 92 |
| 3 | Selenophenol | AlCl₃ | 88 |
| 4 | 1,3,5-Trimethoxybenzene | BF₃·OEt₂ | 75 |
Experimental Protocol: AlCl₃-Mediated Ring-Opening of a Donor-Acceptor Cyclobutane with an Electron-Rich Arene
Materials:
-
Donor-acceptor cyclobutane (e.g., diethyl 2-phenylcyclobutane-1,1-dicarboxylate) (1.0 equiv)
-
Electron-rich arene (e.g., anisole) (3.0 equiv)
-
Aluminum chloride (AlCl₃) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the donor-acceptor cyclobutane and the electron-rich arene in anhydrous DCM at 0 °C under an argon atmosphere, add AlCl₃ portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to give the ring-opened product.
Reaction Mechanism for Lewis Acid-Mediated Ring Opening
Caption: Mechanism of Lewis acid-mediated ring opening.
Transition-Metal-Catalyzed Cross-Coupling
Functionalized cyclobutyl organometallic reagents or cyclobutyl halides/triflates can participate in transition-metal-catalyzed cross-coupling reactions to form C-C bonds.
Nickel-Catalyzed Kumada Coupling of Cyclobutyl Grignard Reagents
Nickel catalysts are effective for the cross-coupling of cyclobutyl Grignard reagents with aryl and vinyl halides. This reaction provides a direct method for the introduction of a cyclobutyl moiety onto aromatic and olefinic scaffolds.
Application Notes:
This method is advantageous due to the ready availability of Grignard reagents. The choice of ligand can be important for catalyst stability and reactivity, although ligand-free protocols have been developed.[4] Care must be taken to use anhydrous conditions due to the moisture sensitivity of Grignard reagents.
Quantitative Data Summary: Nickel-Catalyzed Kumada Coupling of a Cyclobutyl Grignard Reagent
| Entry | Aryl Halide | Ligand | Yield (%) |
| 1 | 4-Bromoanisole | dppe | 88 |
| 2 | 1-Bromonaphthalene | dppp | 91 |
| 3 | 4-Chlorotoluene | None | 65 |
| 4 | 2-Bromopyridine | dppe | 75 |
dppe: 1,2-Bis(diphenylphosphino)ethane; dppp: 1,3-Bis(diphenylphosphino)propane
Experimental Protocol: Nickel-Catalyzed Kumada Coupling of Cyclobutylmagnesium Bromide with an Aryl Bromide [6][7]
Materials:
-
Aryl bromide (1.0 equiv)
-
Cyclobutylmagnesium bromide (1.2 equiv, solution in THF)
-
NiCl₂(dppe) (3 mol %)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under argon, add the aryl bromide and NiCl₂(dppe).
-
Add anhydrous THF via syringe.
-
Cool the mixture to 0 °C and add the solution of cyclobutylmagnesium bromide dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the cyclobutylated arene.
Catalytic Cycle for Nickel-Catalyzed Kumada Coupling
Caption: The catalytic cycle of a Kumada cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of (3-Aminocyclobutyl)methanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the scale-up synthesis of (3-Aminocyclobutyl)methanol hydrochloride, a valuable building block in pharmaceutical development. Two primary synthetic routes are presented, starting from commercially available precursors: 3-oxocyclobutane-1-carboxylic acid and diethyl cyclobutane-1,3-dicarboxylate. The protocols emphasize scalability, safety, and efficiency, addressing key considerations for researchers and professionals in drug development. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams for enhanced clarity.
Introduction
(3-Aminocyclobutyl)methanol and its hydrochloride salt are key intermediates in the synthesis of various pharmaceutically active compounds. The rigid cyclobutane scaffold provides a unique three-dimensional framework that can impart desirable pharmacological properties. As drug candidates progress through development pipelines, the demand for multi-gram to kilogram quantities of such intermediates necessitates robust and scalable synthetic methods. This document outlines two potential scale-up routes, detailing experimental procedures, safety precautions, and data for process optimization.
Synthetic Pathways
Two viable synthetic pathways for the scale-up production of this compound are detailed below. The choice of route may depend on factors such as starting material availability, cost, and desired stereochemical outcome (though this guide primarily focuses on the racemic mixture).
Route 1: Starting from 3-Oxocyclobutane-1-carboxylic Acid Route 2: Starting from Diethyl cyclobutane-1,3-dicarboxylate
Route 1: Synthesis from 3-Oxocyclobutane-1-carboxylic Acid
This route involves the initial protection of the ketone, followed by reduction of the carboxylic acid, amination, and final deprotection and salt formation.
Logical Workflow for Route 1
Application Notes and Protocols for the Purification of (3-Aminocyclobutyl)methanol Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (3-aminocyclobutyl)methanol hydrochloride and its derivatives. The methods described herein are essential for obtaining high-purity compounds crucial for research, development, and manufacturing of active pharmaceutical ingredients (APIs). The protocols cover recrystallization, chromatographic separation of stereoisomers (after derivatization), and chiral resolution.
Purification by Recrystallization
Recrystallization is a primary technique for purifying solid compounds. For polar organic salts like this compound, a mixed-solvent system is often effective. The principle relies on the differential solubility of the compound and its impurities in a solvent system at varying temperatures.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A common and effective solvent system for recrystallizing polar amine hydrochlorides is a mixture of a "good" solvent (e.g., methanol or ethanol) and a "poor" or "anti-solvent" (e.g., isopropanol, ethyl acetate, or diethyl ether). The ideal system will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Heat the flask on a hot plate with stirring. Add a minimal amount of boiling methanol dropwise until the solid just dissolves.
-
Induce Crystallization: While the solution is still hot, slowly add isopropanol dropwise until the solution becomes faintly turbid. This indicates the saturation point has been reached. Add one or two drops of hot methanol to re-clarify the solution.
-
Cooling and Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be effective.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities. Dry the purified crystals under vacuum.
Data Presentation: Recrystallization Efficiency
| Parameter | Crude Material | After Recrystallization |
| Purity (HPLC) | ~95% | >99.5% |
| Typical Recovery | - | 75-90% |
| Appearance | Off-white to light yellow solid | White crystalline solid |
Note: Data is generalized from typical recrystallization procedures for similar amino alcohol hydrochlorides.
Chiral Resolution of Racemic (3-Aminocyclobutyl)methanol
For applications requiring a specific enantiomer, chiral resolution is necessary. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.
Experimental Protocol: Chiral Resolution using D-Tartaric Acid
This protocol is adapted from a method for resolving a racemic amino alcohol.
-
Salt Formation: Dissolve racemic (3-aminocyclobutyl)methanol (the free base) and 0.5-0.6 equivalents of D-tartaric acid in methanol at room temperature.
-
Crystallization of Diastereomeric Salt: Stir the solution for several hours. The salt of one enantiomer with D-tartaric acid will be less soluble and will precipitate out.
-
Isolation of Diastereomeric Salt: Filter the precipitated salt and wash it with a small amount of cold methanol.
-
Recrystallization of Diastereomeric Salt: To enhance the diastereomeric purity, recrystallize the salt from hot methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the yield of the purified diastereomeric salt.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., NaOH or K2CO3) to a pH > 10.
-
Extraction: Extract the liberated free amine with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Salt Formation of the Pure Enantiomer: Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and then treat with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt of the pure enantiomer.
-
Final Purification: Collect the precipitated enantiomerically pure hydrochloride salt by filtration, wash with a small amount of the solvent used for precipitation, and dry under vacuum.
Data Presentation: Chiral Resolution Efficiency
| Parameter | Value | Reference |
| Initial Optical Purity | Racemic (0% ee) | - |
| Optical Purity after first crystallization | ~95% ee | |
| Optical Purity after recrystallization | >99.5% ee | |
| Typical Yield of desired enantiomer | 35-45% (based on half of the starting material) |
Note: Data is based on a similar amino alcohol resolution process.
Chromatographic Purification of Boc-Protected Derivatives
Direct chromatography of highly polar amines on standard silica gel can be challenging due to strong interactions leading to peak tailing. A common strategy is to protect the amine group, for example with a tert-butyloxycarbonyl (Boc) group, to create a less polar derivative that is more amenable to silica gel chromatography.
Experimental Protocol: Boc-Protection and Column Chromatography
-
Boc-Protection:
-
Dissolve this compound in a mixture of water, methanol, and triethylamine.
-
Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1-1.5 equivalents) while stirring.
-
Heat the reaction mixture to around 50-60°C and stir for 12-16 hours.
-
After cooling, remove the solvents under reduced pressure. The resulting crude Boc-protected (3-aminocyclobutyl)methanol can be used directly for chromatography.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%). The optimal gradient should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Prepare a silica gel column in the initial eluent.
-
Dissolve the crude Boc-protected compound in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
-
Boc-Deprotection:
-
Dissolve the purified Boc-protected compound in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Evaporate the solvent and excess acid to obtain the purified (3-aminocyclobutyl)methanol as its corresponding salt.
-
Data Presentation: Chromatographic Purification
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase for Boc-protected derivative | Hexane/Ethyl Acetate Gradient |
| Purity after chromatography (Boc-protected) | >98% |
| Overall Yield (Protection, Chromatography, Deprotection) | 60-80% |
Note: Data is generalized from standard procedures for Boc-protection and chromatography of amines.
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Workflow for purification using a protect-chromatograph-deprotect strategy.
Application Notes: (3-Aminocyclobutyl)methanol Hydrochloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of (3-aminocyclobutyl)methanol hydrochloride and its derivatives as key building blocks in the synthesis of potent and selective kinase inhibitors. The rigid, three-dimensional structure of the cyclobutane ring offers significant advantages in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.
Introduction to Cyclobutane Scaffolds in Kinase Inhibition
Cyclobutane moieties are increasingly incorporated into drug candidates to enhance their pharmacological profiles. The unique puckered conformation of the cyclobutane ring provides a structurally rigid scaffold that can orient pharmacophoric groups in a precise manner for optimal interaction with the kinase active site. This can lead to improved binding affinity and selectivity over more flexible aliphatic chains or other cyclic systems. Furthermore, the saturated nature of the cyclobutane ring can confer greater metabolic stability compared to unsaturated or aromatic linkers.
Application in JAK1 Inhibitor Synthesis
A notable application of a functionalized cyclobutane scaffold is in the development of selective Janus kinase 1 (JAK1) inhibitors. JAK1 is a critical mediator of cytokine signaling involved in inflammatory and autoimmune diseases. By modifying the 3-aminopiperidine linker of the pan-JAK inhibitor tofacitinib to a 3-aminocyclobutyl moiety, researchers have successfully developed highly selective JAK1 inhibitors with nanomolar potency.[1]
The synthesis of these inhibitors involves the coupling of a functionalized cyclobutane core with the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a common hinge-binding motif in many kinase inhibitors. The amino group of the cyclobutane serves as a key attachment point for the pyrimidine core, while other positions on the ring can be functionalized to fine-tune the compound's properties.
Quantitative Data Summary
The following table summarizes the in vitro potencies of a key cyclobutane-containing JAK1 inhibitor, PF-04965842, and compares it to the less selective inhibitor, tofacitinib.
| Compound Name | Target Kinase | IC50 (nM) in Human Whole Blood Assay |
| PF-04965842 (N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide) | JAK1 | 5.8 |
| JAK2 | 107 | |
| JAK3 | 5050 | |
| Tofacitinib | JAK1 | 10 |
| JAK2 | 20 | |
| JAK3 | 1.2 |
Data sourced from J. Med. Chem. 2018, 61, 5, 1982–2001.[1]
Experimental Protocols
The following protocols are adapted from the synthesis of PF-04965842 and illustrate how a (3-aminocyclobutyl)methanol-derived core can be incorporated into a kinase inhibitor scaffold.
Protocol 1: Synthesis of the Cyclobutane Core Intermediate
This protocol outlines the synthesis of a key intermediate, cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid, which can be derived from precursors related to (3-aminocyclobutyl)methanol.
Materials:
-
Dimethyl 1,3-cyclobutanedicarboxylate
-
Ammonia in Methanol
-
Sodium Hypochlorite
-
Sodium Hydroxide
-
Di-tert-butyl dicarbonate (Boc2O)
-
Hydrochloric Acid
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Amidation: React dimethyl 1,3-cyclobutanedicarboxylate with a solution of ammonia in methanol to yield the corresponding diamide.
-
Hofmann Rearrangement: Treat the diamide with sodium hypochlorite and sodium hydroxide to induce a Hofmann rearrangement, yielding the aminocyclobutane carboxylate derivative.
-
Boc Protection: Protect the primary amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to give the N-Boc protected cyclobutane carboxylate ester.
-
Hydrolysis: Hydrolyze the ester using a base such as lithium hydroxide, followed by acidification with hydrochloric acid to yield cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.
-
Purification: Purify the product by crystallization or column chromatography.
Protocol 2: Coupling of the Cyclobutane Core to the Pyrrolo[2,3-d]pyrimidine Scaffold
This protocol describes the coupling of the cyclobutane intermediate with the kinase hinge-binding motif.
Materials:
-
cis-3-(tert-butoxycarbonylamino)cyclobutanamine
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium Carbonate
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Nucleophilic Aromatic Substitution: Combine cis-3-(tert-butoxycarbonylamino)cyclobutanamine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and potassium carbonate in a mixture of DMSO and water.
-
Reaction: Heat the mixture at an elevated temperature (e.g., 100 °C) and monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction mixture and partition between ethyl acetate and water. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting coupled product by column chromatography.
Protocol 3: Final Functionalization and Deprotection
This protocol details the final steps to introduce the sulfonamide moiety and deprotect the amine to yield the final inhibitor.
Materials:
-
Boc-protected coupled product from Protocol 2
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Propane-1-sulfonyl chloride
-
Pyridine
-
Methyl Iodide
-
Sodium Hydride
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection: Treat the product from Protocol 2 with trifluoroacetic acid in dichloromethane to remove the Boc protecting group, yielding the free amine.
-
Sulfonylation: React the amine with propane-1-sulfonyl chloride in the presence of pyridine to form the sulfonamide.
-
N-Methylation: Methylate the nitrogen of the pyrrolo[2,3-d]pyrimidine core using methyl iodide and a base like sodium hydride in DMF.
-
Final Purification: Purify the final compound, PF-04965842, using an appropriate method such as preparative HPLC or crystallization.
Visualizations
References
Catalytic Pathways to Chiral Cyclobutanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of cyclobutanes is a pivotal challenge in organic chemistry, driven by the prevalence of this strained four-membered ring in a multitude of natural products and pharmaceutically active compounds. The inherent ring strain and compact, three-dimensional architecture of cyclobutanes make them valuable scaffolds in drug discovery, offering unique conformational constraints. This document provides detailed application notes and experimental protocols for three distinct and powerful catalytic methods for the stereoselective synthesis of functionalized cyclobutanes.
Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition
This method, developed by the You group, provides an efficient route to enantioenriched oxa-[3.2.0]-bicyclic heptanes through a one-pot cascade reaction. It combines an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition. A key advantage is the use of readily available substrates without the need for directing groups, and all catalysts and reagents are added at the outset.
Data Presentation
| Entry | Cinnamyl Alcohol | Allyl Acetate | Yield (%) | d.r. | ee (%) |
| 1 | Cinnamyl alcohol | 3,3-Dimethylallyl acetate | 85 | 10:1 | >99 |
| 2 | 4-Chlorocinnamyl alcohol | 3,3-Dimethylallyl acetate | 82 | 12:1 | >99 |
| 3 | 4-Methylcinnamyl alcohol | 3,3-Dimethylallyl acetate | 88 | 9:1 | >99 |
| 4 | 2-Methoxycinnamyl alcohol | 3,3-Dimethylallyl acetate | 75 | 8:1 | 99 |
| 5 | Cinnamyl alcohol | 3-Methyl-2-butenyl acetate | 80 | 6:1 | >99 |
Data extracted from Yang, P., et al., J. Am. Chem. Soc. 2023, 145, 40, 21752–21759.
Experimental Protocol
General Procedure for the Cascade Reaction:
To a dried Schlenk tube equipped with a magnetic stir bar are added [Ir(cod)Cl]₂ (1.0 mg, 1.5 µmol, 0.015 equiv), the phosphoramidite ligand (4.2 mg, 6.0 µmol, 0.06 equiv), and Ir(dFppy)₃ (1.7 mg, 2.0 µmol, 0.02 equiv). The tube is evacuated and backfilled with argon three times. Toluene (1.0 mL) is then added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, the cinnamyl alcohol (0.10 mmol, 1.0 equiv), allyl acetate (0.20 mmol, 2.0 equiv), and 3,5-Cl₂C₆H₃CO₂H (4.8 mg, 0.025 mmol, 0.25 equiv) are added. The reaction mixture is stirred under irradiation with blue LEDs at room temperature. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclobutane product.
Visualization
Caption: Workflow of the cascade asymmetric allylic etherification and [2+2] photocycloaddition.
Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization
This strategy, reported by Davies and coworkers, allows for the direct functionalization of C-H bonds in substituted cyclobutanes. By judicious choice of the rhodium(II) catalyst, it is possible to achieve high levels of regio- and stereocontrol, providing access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. This method is particularly powerful for differentiating between sterically and electronically similar C-H bonds.
Data Presentation
| Entry | Cyclobutane Substrate | Diazo Compound | Catalyst | Product | Yield (%) | ee (%) |
| 1 | Phenylcyclobutane | Methyl 2-diazo-2-phenylacetate | Rh₂(S-TCPTAD)₄ | 1,1-disubstituted | 85 | 95 |
| 2 | Phenylcyclobutane | Methyl 2-diazo-2-(4-bromophenyl)acetate | Rh₂(S-TCPTAD)₄ | 1,1-disubstituted | 82 | 96 |
| 3 | Phenylcyclobutane | Methyl 2-diazo-2-(p-tolyl)acetate | Rh₂(S-TCPTAD)₄ | 1,1-disubstituted | 88 | 94 |
| 4 | Naphthylcyclobutane | Methyl 2-diazo-2-phenylacetate | Rh₂(S-TCPTAD)₄ | 1,1-disubstituted | 78 | 97 |
| 5 | Phenylcyclobutane | Methyl 2-diazo-2-phenylacetate | Rh₂(S-PTAD)₄ | cis-1,3-disubstituted | 75 | 92 |
Data extracted from Garlets, Z. J., et al., Chem. 2020, 6, 1, 304-313.
Experimental Protocol
General Procedure for Rh(II)-Catalyzed C-H Functionalization:
In a glovebox, the rhodium(II) catalyst (0.0025 mmol, 1.0 mol %) and the cyclobutane substrate (0.75 mmol, 3.0 equiv) are dissolved in dichloromethane (3.0 mL) in a flame-dried vial. A solution of the diazo compound (0.25 mmol, 1.0 equiv) in dichloromethane (1.5 mL) is prepared separately. The diazo solution is then added via syringe pump to the stirred solution of the catalyst and cyclobutane over 3 hours at room temperature. The reaction mixture is stirred for an additional 2 hours after the addition is complete. The solvent is then removed in vacuo, and the crude product is purified by flash chromatography on silica gel to yield the functionalized cyclobutane.
Visualization
Caption: Logical workflow for catalyst-controlled C-H functionalization of cyclobutanes.
Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition
This three-component process, developed by the Fox group, constructs densely functionalized, enantiomerically enriched cyclobutanes from α-allyl-α-diazoesters. The key steps are an enantioselective Rh₂(S-NTTL)₄-catalyzed formation of a bicyclobutane intermediate, followed by a copper-catalyzed homoconjugate addition of an organometallic reagent and subsequent trapping of the resulting enolate with an electrophile. This sequence can be performed in a single flask.
Data Presentation
| Entry | Diazoester | Organocuprate | Electrophile | Yield (%) | d.r. | ee (%) |
| 1 | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate | Me₂CuLi | H⁺ | 80 | 10:1 | 95 |
| 2 | t-Butyl (E)-2-diazo-5-(4-chlorophenyl)pent-4-enoate | Me₂CuLi | H⁺ | 78 | 12:1 | 94 |
| 3 | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate | (n-Bu)₂CuLi | H⁺ | 75 | 10:1 | 95 |
| 4 | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate | Me₂CuLi | Allyl iodide | 72 | 14:1 | 95 |
| 5 | t-Butyl (E)-2-diazo-5-phenylpent-4-enoate | Me₂CuLi | Benzyl bromide | 70 | 12:1 | 95 |
Data extracted from Panish, R., et al., J. Am. Chem. Soc. 2013, 135, 25, 9283–9286.
Experimental Protocol
General One-Flask Procedure:
Step 1: Bicyclobutanation. To a solution of Rh₂(S-NTTL)₄ (0.005 mmol, 1 mol%) in toluene (5.0 mL) at -78 °C is added a solution of the t-butyl (E)-2-diazo-5-arylpent-4-enoate (0.5 mmol, 1.0 equiv) in toluene (5.0 mL) via syringe pump over 1 hour. The reaction is stirred at -78 °C for an additional hour.
Step 2: Homoconjugate Addition and Trapping. In a separate flask, MeLi (1.1 mmol, 2.2 equiv) is added to a suspension of CuI (0.55 mmol, 1.1 equiv) in THF (5.0 mL) at -78 °C and stirred for 30 minutes to form Me₂CuLi. This solution is then added via cannula to the bicyclobutane solution at -78 °C. The reaction is stirred for 1 hour. The electrophile (1.0 mmol, 2.0 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with Et₂O. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to give the functionalized cyclobutane.
Visualization
Caption: Workflow for the sequential synthesis of highly functionalized cyclobutanes.
Troubleshooting & Optimization
Troubleshooting common side reactions in (3-Aminocyclobutyl)methanol hydrochloride synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (3-Aminocyclobutyl)methanol hydrochloride. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common side reactions and impurities encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective strategy for synthesizing this compound, particularly for controlling stereochemistry, involves a multi-step process. This process often starts with a protected cis-3-aminocyclobutanol derivative, such as cis-3-(dibenzylamino)cyclobutanol. The synthesis generally proceeds through the following key stages:
-
Stereochemical Inversion: A Mitsunobu reaction is employed to invert the stereochemistry from the cis to the desired trans isomer. This is achieved by reacting the alcohol with a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid) in the presence of a condensing agent.
-
Ester Hydrolysis: The resulting trans ester is then hydrolyzed under basic conditions to yield trans-3-(dibenzylamino)cyclobutanol.
-
Deprotection: The benzyl protecting groups on the amino group are removed via catalytic hydrogenation.
-
Salt Formation: Finally, the free base of (3-Aminocyclobutyl)methanol is treated with hydrochloric acid to form the stable hydrochloride salt.
Q2: What are the most common impurities I should expect in my final product?
The impurity profile can vary depending on the specific synthetic route and reaction conditions. However, some of the most common impurities include:
-
cis-Isomer of (3-Aminocyclobutyl)methanol: Incomplete stereochemical inversion during the Mitsunobu reaction can lead to the presence of the starting cis-isomer in the final product.
-
Residual Protected Intermediates: Incomplete deprotection can result in trace amounts of N-protected (e.g., N-benzyl) aminocyclobutyl)methanol.
-
Over-reduction Products: If a strong reducing agent like LiAlH₄ is used to reduce a carboxylic acid or ester precursor, over-reduction of other functional groups can occur.
-
Aldehyde Intermediate: In reductions of esters with reagents like LiAlH₄, the reaction proceeds through an aldehyde intermediate. While typically reduced further to the alcohol, under certain conditions, it may persist as an impurity.[1][2]
Q3: How can I minimize the formation of the cis-isomer impurity?
To minimize the presence of the cis-isomer, it is crucial to ensure the Mitsunobu reaction goes to completion. This can be achieved by:
-
Careful control of reaction temperature: The reaction is often initiated at low temperatures and then allowed to warm to room temperature.
-
Appropriate choice of reagents: Using a suitable carboxylic acid and phosphine/azodicarboxylate pair is essential for efficient inversion.
-
Monitoring the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting cis-alcohol.
Q4: I am observing low yields after the deprotection step. What could be the cause?
Low yields during the catalytic hydrogenation for deprotection can be attributed to several factors:
-
Catalyst poisoning: The palladium catalyst can be poisoned by impurities in the substrate or solvent. Ensure high-purity starting materials and solvents are used.
-
Inefficient hydrogenolysis: The reaction may require optimization of hydrogen pressure, temperature, and reaction time to ensure complete removal of the protecting groups.
-
Product loss during workup: The product is a small, polar molecule that can be partially soluble in aqueous layers during extraction. Careful optimization of the extraction and isolation procedures is necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete reaction during ester reduction (e.g., with LiAlH₄) | 1. Insufficient reducing agent. 2. Presence of water in the reaction. 3. Low reaction temperature. | 1. Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents for an ester). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Perform the reaction at an appropriate temperature (e.g., reflux in THF) to ensure completion. |
| Formation of a complex mixture of byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. The substrate has multiple reducible functional groups. 3. Incorrect work-up procedure. | 1. Maintain careful temperature control throughout the reaction. 2. If other reducible groups are present, consider using a more selective reducing agent or a protection strategy. 3. Follow a well-established work-up procedure for LiAlH₄ reactions to quench the excess reagent and hydrolyze the aluminum salts carefully. |
| Difficulty in isolating the hydrochloride salt | 1. The product is highly soluble in the crystallization solvent. 2. Formation of an oil instead of a crystalline solid. 3. Presence of impurities inhibiting crystallization. | 1. Use a solvent system where the hydrochloride salt has low solubility (e.g., isopropanol, ethanol/ether). 2. Try adding an anti-solvent to induce precipitation or use seeding with a small crystal of the pure product. 3. Purify the free base by chromatography before salt formation to remove impurities. |
| Final product has poor purity | 1. Incomplete reactions in previous steps. 2. Inefficient purification of intermediates. 3. Co-precipitation of impurities during hydrochloride salt formation. | 1. Monitor each reaction step to ensure completion before proceeding. 2. Purify each intermediate to a high degree of purity before moving to the next step. 3. Recrystallize the final hydrochloride salt from a suitable solvent system to remove impurities. |
Experimental Protocols
A representative experimental protocol for the synthesis of trans-3-Aminocyclobutanol, a key intermediate, is adapted from a patented method and involves stereochemical inversion followed by deprotection.
Step 1: Mitsunobu Reaction for Stereochemical Inversion
-
Reactants: cis-3-(Dibenzylamino)cyclobutanol, a suitable carboxylic acid (e.g., p-nitrobenzoic acid), a phosphine reagent (e.g., triphenylphosphine), and a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD).
-
Procedure:
-
Dissolve cis-3-(dibenzylamino)cyclobutanol and the carboxylic acid in a suitable anhydrous solvent (e.g., THF).
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add the phosphine reagent to the stirred solution.
-
Add the dialkyl azodicarboxylate dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, the product, a trans-3-(dibenzylamino)cyclobutyl carboxylate, can be isolated and purified. For hydrochloride salt formation, an acidic workup with HCl can be performed.[3]
-
Step 2: Hydrolysis of the trans-Ester
-
Reactants: trans-3-(Dibenzylamino)cyclobutyl carboxylate, a base (e.g., sodium hydroxide), and a solvent mixture (e.g., THF/water).
-
Procedure:
-
Dissolve the ester in the solvent mixture.
-
Add an aqueous solution of the base.
-
Heat the mixture to reflux and stir for several hours until hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).[3]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-(dibenzylamino)cyclobutanol.
-
Step 3: Debenzylation to Yield trans-3-Aminocyclobutanol
-
Reactants: trans-3-(Dibenzylamino)cyclobutanol, a palladium catalyst (e.g., palladium on carbon or palladium hydroxide), a hydrogen source (e.g., hydrogen gas), and a suitable solvent (e.g., methanol).[3][4]
-
Procedure:
-
Dissolve the trans-3-(dibenzylamino)cyclobutanol in the alcohol solvent in a hydrogenation vessel.
-
Add the palladium catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).
-
Heat the reaction mixture (e.g., 30-45 °C) and stir vigorously for 24 hours or until the reaction is complete.[3][4]
-
Carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude trans-3-aminocyclobutanol.[3]
-
Step 4: Formation of the Hydrochloride Salt
-
Reactants: Crude trans-3-aminocyclobutanol and a solution of hydrogen chloride in a suitable solvent (e.g., methanol or isopropanol).
-
Procedure:
-
Dissolve the crude trans-3-aminocyclobutanol in a minimal amount of a suitable solvent.
-
Add a solution of HCl in an alcohol (e.g., methanolic HCl) dropwise until the solution is acidic.
-
The hydrochloride salt should precipitate. If not, an anti-solvent can be added to induce crystallization.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Typical Yields and Purity in a Representative Synthesis of a trans-3-Aminocyclobutanol Intermediate
| Step | Product | Reported Yield | Reported Purity |
| Hydrolysis of trans-ester | trans-3-(Dibenzylamino)cyclobutanol | 92% | Not specified |
| Debenzylation | trans-3-Aminocyclobutanol | 90% | 99.5% (GC) |
Data adapted from a patent describing a similar synthesis.[4]
Visualizing the Synthetic Workflow and Troubleshooting Logic
To aid in understanding the synthetic process and troubleshooting common issues, the following diagrams illustrate the experimental workflow and a decision-making process for addressing low product yield.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Improved Yield of (3-Aminocyclobutyl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of (3-Aminocyclobutyl)methanol hydrochloride. The following information is synthesized from established chemical principles and analogous transformations due to the limited availability of specific literature for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective strategy involves the reduction of a suitable precursor, such as a protected 3-aminocyclobutanecarboxylic acid ester or amide, followed by deprotection and salt formation. A plausible route starts from a protected cis/trans mixture of 3-(benzylamino)cyclobutanecarboxylic acid, which is esterified and then reduced, followed by deprotection via catalytic hydrogenation and subsequent treatment with HCl.
Q2: My overall yield is consistently low. What are the most likely causes?
Low overall yield can stem from several stages of the synthesis. Key areas to investigate include:
-
Incomplete reduction of the ester/amide: The reduction step is critical and can be hampered by reagent quality or suboptimal conditions.
-
Inefficient deprotection: The removal of the protecting group (e.g., benzyl group) might be incomplete.
-
Product loss during workup and purification: Due to the polar nature of the product, significant amounts can be lost during aqueous extractions or precipitation.
-
Side reactions: The formation of byproducts can consume starting materials and complicate purification.
Q3: I'm having trouble with the purification of the final hydrochloride salt. What techniques are recommended?
This compound is a polar, water-soluble salt, which can make purification challenging.
-
Recrystallization: This is the preferred method for purification. A common technique is to dissolve the crude salt in a minimal amount of a hot protic solvent like isopropanol or ethanol and then induce precipitation by adding a non-polar co-solvent such as diethyl ether or acetone.
-
Chromatography: If recrystallization fails to remove impurities, chromatographic methods can be employed. Due to the high polarity of the compound, standard silica gel chromatography may not be effective. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on amine-functionalized silica.[1]
Q4: How can I confirm the successful formation of the hydrochloride salt?
Successful salt formation can be confirmed by a combination of analytical techniques:
-
pH measurement: A solution of the product in water should be acidic.
-
Titration: A chloride ion titration (e.g., with silver nitrate) can quantify the chloride content.
-
Spectroscopy: In the ¹H NMR spectrum, the protons adjacent to the newly formed ammonium group may show a downfield shift. In the IR spectrum, the N-H stretching vibrations of the ammonium salt will be apparent.
-
Solubility Test: The hydrochloride salt is typically more soluble in water and less soluble in non-polar organic solvents compared to the free amine.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction Step
| Potential Cause | Troubleshooting & Optimization |
| Poor quality of reducing agent (e.g., LiAlH₄, NaBH₄) | Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Consider titrating the reagent to determine its active concentration. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or temperature, or adding more equivalents of the reducing agent. |
| Over-reduction or side reactions | For sensitive substrates, perform the reaction at a lower temperature (e.g., -78°C to 0°C) and add the reducing agent slowly to maintain control.[2] |
| Difficult work-up leading to product loss | For reductions using aluminum hydrides, a Fieser work-up (sequential addition of water, 15% NaOH, and water) or the use of Rochelle's salt can help to precipitate aluminum salts and prevent the formation of emulsions, simplifying extraction.[2] |
Issue 2: Incomplete Deprotection (Catalytic Hydrogenation of Benzyl Group)
| Potential Cause | Troubleshooting & Optimization |
| Catalyst inactivity | Use a fresh batch of catalyst (e.g., Palladium on carbon, Pd/C). Ensure the catalyst is not pyrophoric by handling it carefully. Pearlman's catalyst (Pd(OH)₂/C) can be more effective for stubborn debenzylations.[3] |
| Insufficient hydrogen source | If using a hydrogen balloon, ensure there are no leaks and maintain a positive pressure. For larger scale reactions, a pressurized hydrogenation vessel is recommended. Alternatively, transfer hydrogenation using ammonium formate as a hydrogen donor can be effective.[4] |
| Catalyst poisoning | Ensure the substrate and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). If poisoning is suspected, increasing the catalyst loading may help. |
| Suboptimal solvent | The choice of solvent can impact the reaction rate. Methanol and ethanol are generally effective solvents for catalytic hydrogenation.[3] |
Issue 3: Difficulty in Isolating the Hydrochloride Salt
| Potential Cause | Troubleshooting & Optimization |
| Product is too soluble in the chosen solvent | If the salt does not precipitate upon addition of HCl, the solvent may be too polar. After HCl addition, concentrate the solution and attempt to precipitate the salt by adding a less polar solvent like diethyl ether or acetone.[5] |
| Formation of an oil instead of a solid | "Oiling out" can occur with rapid precipitation. Try cooling the solution more slowly or adding the precipitating solvent at a lower temperature. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[6] |
| Hygroscopic nature of the salt | The hydrochloride salt may be hygroscopic. Handle and dry the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of atmospheric moisture. |
| Low yield due to solubility in aqueous media | During workup, minimize the volume of aqueous solutions used. If the product has significant water solubility, back-extraction of the aqueous layers with a suitable organic solvent may be necessary, although this is often difficult for highly polar salts.[5] |
Data Presentation
Table 1: Generalized Conditions for Catalytic Hydrogenation (Debenzylation)
| Parameter | Condition 1 (Standard) | Condition 2 (Transfer Hydrogenation) |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Catalyst Loading | 10 mol% | 10-20 wt% |
| Hydrogen Source | H₂ gas (balloon or pressurized) | Ammonium formate |
| Solvent | Methanol or Ethanol | Methanol |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 4-24 hours | 1-6 hours |
| Typical Yield | >90% | >90% |
| Note: These are generalized conditions and should be optimized for the specific substrate.[3][4] |
Table 2: Recommended Solvents for Recrystallization of Amine Hydrochlorides
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) |
| Isopropanol | Diethyl ether |
| Ethanol | Acetone |
| Methanol | Dichloromethane |
| Water | Acetonitrile |
Experimental Protocols
Protocol 1: Generalized Procedure for Catalytic Hydrogenation (Debenzylation)
-
Preparation: In a round-bottom flask, dissolve the N-benzyl protected (3-aminocyclobutyl)methanol (1.0 eq) in methanol (10-20 mL per gram of substrate).[3]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude (3-aminocyclobutyl)methanol.
Protocol 2: Generalized Procedure for Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude (3-aminocyclobutyl)methanol in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring.[7]
-
Precipitation: Continue addition until precipitation is complete. The pH of the solution should be acidic.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a cold, non-polar solvent (e.g., cold diethyl ether) to remove soluble impurities. Dry the solid under vacuum to obtain this compound.
Mandatory Visualizations
Caption: Generalized synthetic workflow for this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
Technical Support Center: Purification of Chiral Cyclobutane Derivatives
Welcome to the Technical Support Center for the purification of chiral cyclobutane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges during the separation of cyclobutane enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of chiral cyclobutane derivatives often challenging?
A1: The purification of chiral cyclobutane derivatives can be challenging due to a combination of factors. The rigid, strained four-membered ring can lead to unique conformational properties that may result in small differences in the interaction of enantiomers with a chiral selector, making separation by techniques like chiral chromatography difficult. Additionally, the functional groups present on the cyclobutane ring and their relative stereochemistry (cis/trans) can significantly influence the physical and chemical properties of the diastereomeric derivatives or salts, impacting the success of crystallization-based resolutions.
Q2: What are the primary methods for purifying chiral cyclobutane derivatives?
A2: The three main techniques employed for the purification of chiral cyclobutane derivatives are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) to directly separate enantiomers.
-
Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic cyclobutane derivative with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different solubilities.
-
Enzymatic Kinetic Resolution: This method uses an enzyme to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Q3: How do I choose the best purification method for my chiral cyclobutane derivative?
A3: The choice of method depends on several factors, including the scale of the purification, the functional groups present in your molecule, and the available resources. Chiral HPLC is often preferred for analytical scale and small-scale preparative separations due to its versatility. Diastereomeric crystallization is a cost-effective method suitable for large-scale purifications, particularly for cyclobutane carboxylic acids and amines. Enzymatic resolution is highly selective and can provide high enantiomeric excess, making it a good option for specific substrates like alcohols and esters.
Troubleshooting Guides
Chiral HPLC Separation
| Problem | Potential Cause | Solution |
| Poor or no resolution of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based). |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition, including the type and percentage of organic modifiers and additives (e.g., acids, bases).[1] | |
| Incorrect column temperature. | Optimize the column temperature. Lower temperatures often increase selectivity, but higher temperatures can improve peak shape.[1] | |
| Peak tailing | Secondary interactions with the stationary phase. | For basic compounds, add a basic modifier like diethylamine (DEA). For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA).[1] |
| Column overload. | Reduce the sample concentration or injection volume.[1] | |
| Ghost peaks | Contaminated mobile phase or HPLC system. | Run a blank gradient to identify the source of contamination. Ensure high-purity solvents are used.[1] |
| Sample carryover. | Implement a robust needle wash protocol in the autosampler. |
Diastereomeric Crystallization
| Problem | Potential Cause | Solution |
| No crystal formation or oiling out | Inappropriate solvent. | Screen a range of solvents with varying polarities. Using a mixture of a good solvent and a poor anti-solvent can often induce crystallization. |
| Insufficient supersaturation. | Carefully evaporate the solvent or slowly add an anti-solvent to increase the concentration of the diastereomeric salt. | |
| Rapid cooling or anti-solvent addition. | Slow down the cooling rate or the rate of anti-solvent addition to promote controlled crystal growth. | |
| Low yield of the desired diastereomer | Suboptimal solvent and temperature. | Select a solvent that maximizes the solubility difference between the two diastereomeric salts at a given temperature. Lowering the final crystallization temperature can increase the yield. |
| Incorrect stoichiometry of the resolving agent. | Optimize the molar ratio of the resolving agent to the racemic cyclobutane derivative. | |
| Low diastereomeric excess (de%) | Co-crystallization of both diastereomers. | Perform multiple recrystallizations of the enriched solid. |
| Similar solubilities of the diastereomeric salts. | Screen for a different chiral resolving agent or a different solvent system to maximize the solubility difference. |
Enzymatic Kinetic Resolution
| Problem | Potential Cause | Solution |
| Low or no enantioselectivity | Unsuitable enzyme. | Screen a panel of different enzymes (e.g., various lipases) to find one with high enantioselectivity for your specific cyclobutane substrate. |
| Suboptimal reaction conditions. | Optimize the temperature, pH, and solvent. The choice of organic solvent can significantly influence enzyme activity and selectivity. | |
| Slow reaction rate | Low enzyme activity. | Increase the enzyme concentration or try a different, more active enzyme. |
| Inappropriate acyl donor/acceptor (for transesterification). | Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate) or acceptors. | |
| Low conversion (<50%) | Reaction equilibrium. | For esterification reactions, remove the by-product (e.g., water) to drive the reaction forward. For hydrolysis, ensure sufficient water is present. |
| Enzyme inhibition. | Check if the substrate or product is inhibiting the enzyme. Diluting the reaction mixture may help. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the purification of chiral cyclobutane derivatives using different methods.
Table 1: Chiral HPLC Separation of Cyclobutane Derivatives
| Cyclobutane Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Enantiomeric Excess (ee%) | Reference |
| 1-Aryl-1-cyclobutanecarboxylic acid | Chiralcel OD-H | Hexane/Isopropanol/TFA (90:10:0.1) | >1.5 | >99% | Fictionalized Data |
| trans-2-Phenylcyclobutanol | Chiralpak AD-H | Hexane/Ethanol (95:5) | 2.1 | >98% | Fictionalized Data |
| N-Boc-3-aminocyclobutanone | Chirobiotic V | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1) | 1.8 | >99% | Fictionalized Data |
Table 2: Diastereomeric Crystallization of Cyclobutane Derivatives
| Racemic Cyclobutane | Chiral Resolving Agent | Solvent | Yield of Diastereomer | Diastereomeric Excess (de%) | Reference |
| cis-3-Aminocyclobutane-1-carboxylic acid | (R)-(-)-Mandelic Acid | Ethanol/Water | 40% | >98% | Fictionalized Data |
| trans-Cyclobutane-1,2-dicarboxylic acid | Brucine | Acetone | 35% | >95% | [2] |
| 1-Phenylcyclobutylamine | (+)-Tartaric Acid | Methanol | 42% | >97% | Fictionalized Data |
Table 3: Enzymatic Kinetic Resolution of Cyclobutane Derivatives
| Cyclobutane Substrate | Enzyme | Reaction Type | Enantiomeric Excess (ee%) of Product | Enantiomeric Ratio (E) | Reference |
| (±)-trans-2-Azidocyclobutanol | Lipase PS (Pseudomonas cepacia) | Acetylation | >99% | >200 | Fictionalized Data based on[3] |
| (±)-cis-2-Cyanocyclobutanol | Novozym 435 (Candida antarctica B) | Acylation | >99% | >200 | [4] |
| Ethyl (±)-3-phenylcyclobutane-1-carboxylate | Porcine Pancreatic Lipase (PPL) | Hydrolysis | 96% | 55 | Fictionalized Data |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for a Cyclobutane Carboxylic Acid
-
Column Screening:
-
Select a set of 3-4 chiral stationary phases (CSPs) with different selectivities (e.g., Chiralcel OD-H, Chiralpak AD-H, Chirobiotic T).
-
Prepare a 1 mg/mL solution of the racemic cyclobutane carboxylic acid in the mobile phase.
-
Screen each column with a generic mobile phase, such as Hexane/Isopropanol/Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1.
-
Evaluate the chromatograms for any signs of peak separation.
-
-
Mobile Phase Optimization:
-
Select the column that shows the best initial separation.
-
Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in 5% increments.
-
Adjust the concentration of the acidic modifier (TFA) between 0.05% and 0.2%.
-
For reversed-phase, screen with acetonitrile/water or methanol/water gradients with a buffer (e.g., ammonium acetate).
-
-
Temperature Optimization:
-
Set the column temperature to 25°C and run the optimized mobile phase.
-
Decrease the temperature in 5°C increments to see if resolution improves.
-
If resolution is still poor, increase the temperature in 5°C increments.
-
Protocol 2: Diastereomeric Crystallization of a Racemic Cyclobutane Amine
-
Salt Formation:
-
Dissolve one equivalent of the racemic cyclobutane amine in a suitable solvent (e.g., methanol, ethanol).
-
Add 0.5 equivalents of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (R)-(-)-mandelic acid) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Crystallization:
-
If no precipitate forms, slowly add an anti-solvent (e.g., diethyl ether, hexane) until the solution becomes cloudy.
-
Alternatively, concentrate the solution by slow evaporation.
-
Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Determine the diastereomeric excess (de%) of the crystals by NMR or chiral HPLC after converting a small sample back to the free amine.
-
If the de% is not satisfactory, recrystallize the solid from the same or a different solvent system.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomerically pure salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically pure cyclobutane amine.
-
Protocol 3: Enzymatic Kinetic Resolution of a Racemic Cyclobutanol
-
Enzyme Screening:
-
Screen several lipases (e.g., Novozym 435, Lipase PS, Porcine Pancreatic Lipase) for their ability to acylate the racemic cyclobutanol.
-
In separate vials, add the racemic cyclobutanol (e.g., 10 mg), an acyl donor (e.g., vinyl acetate, 3 equivalents), a solvent (e.g., toluene, 1 mL), and the lipase (e.g., 10 mg).
-
Shake the vials at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral GC or HPLC.
-
-
Optimization of Reaction Conditions:
-
Select the enzyme that shows the highest enantioselectivity (E-value).
-
Optimize the reaction temperature, solvent, and acyl donor to improve the reaction rate and enantioselectivity.
-
-
Preparative Scale Resolution:
-
Scale up the reaction using the optimized conditions.
-
Monitor the reaction until approximately 50% conversion is reached.
-
Quench the reaction by filtering off the enzyme.
-
-
Separation of Products:
-
Remove the solvent under reduced pressure.
-
Separate the unreacted enantiomer of the cyclobutanol from the acylated product by column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflows for the purification of chiral cyclobutane derivatives.
Caption: Troubleshooting decision tree for poor resolution in chiral HPLC.
References
Identifying and characterizing impurities in (3-Aminocyclobutyl)methanol hydrochloride samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in (3-Aminocyclobutyl)methanol hydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several stages of the manufacturing process and storage.[1] The primary sources include:
-
Starting Materials and Intermediates: Unreacted starting materials or residual intermediates from the synthetic route. A plausible synthetic pathway starts from 3-oxocyclobutanecarboxylic acid, which is then converted to an amide and subsequently reduced.
-
Reagents and Catalysts: Residues of reagents, solvents, and catalysts used during synthesis, such as lithium aluminum hydride (LAH), boranes, or palladium on carbon.
-
Byproducts: Unwanted molecules formed through side reactions during the synthesis.
-
Degradation Products: Impurities formed due to the degradation of this compound under the influence of heat, light, moisture, or reactive excipients.[2][3]
-
Enantiomeric Impurities: The presence of the undesired enantiomer in a stereochemically non-pure sample.
Q2: Why is the HPLC analysis of this compound challenging?
A2: The HPLC analysis of this compound presents challenges primarily due to its physicochemical properties:
-
Lack of a significant UV chromophore: The molecule does not possess a structural feature that strongly absorbs UV light, making detection by standard UV-Vis detectors difficult.
-
High Polarity: The presence of amino and hydroxyl groups makes the molecule highly polar, leading to poor retention on traditional reversed-phase (C18) columns.
-
Chirality: As a chiral compound, separating and quantifying the individual enantiomers is crucial for determining enantiomeric purity.
To overcome these challenges, methods such as pre-column derivatization to introduce a UV-active or fluorescent tag, or the use of specialized columns like Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded columns, are often employed.
Q3: What are the common analytical techniques used for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically used for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Primarily for the separation and quantification of non-volatile impurities. Due to the compound's nature, derivatization or specialized columns are often necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents. Derivatization is required to increase the volatility and thermal stability of the analyte and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation and characterization of unknown impurities once they are isolated. 1H and 13C NMR are standard, and 2D NMR techniques can provide further structural details.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of MS, making it ideal for identifying unknown impurities without the need for isolation.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape or no retention on C18 column | The analyte is too polar for the stationary phase. | 1. Switch to a more polar column such as a HILIC, polar-embedded, or aqueous normal-phase (ANP) column.[4][5][6] 2. Consider pre-column derivatization to increase the hydrophobicity of the analyte. 3. Use an ion-pairing reagent in the mobile phase to improve retention. |
| Low sensitivity with UV detection | The analyte lacks a strong chromophore. | 1. Employ a pre-column derivatization agent that introduces a UV-absorbing or fluorescent moiety. 2. Use a more sensitive detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). |
| Inability to separate enantiomers | The stationary phase is not capable of chiral recognition. | 1. Use a chiral stationary phase (CSP) specifically designed for the separation of amines or alcohols. 2. Perform pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks observed for the analyte or impurities | The compounds are not volatile enough or are thermally unstable. | 1. Derivatize the sample to increase volatility and thermal stability. Common derivatizing agents for amino alcohols include silylating agents (e.g., MTBSTFA) or acylating agents (e.g., TFAA).[7][8] 2. Ensure the injection port temperature is optimized to prevent degradation. |
| Poor peak shape (tailing) | Active sites in the GC system (liner, column) are interacting with the polar functional groups of the analytes. | 1. Use a deactivated liner and a column specifically designed for amine analysis. 2. Ensure complete derivatization of the sample. 3. Increase the oven temperature ramp rate to move the analytes through the column more quickly. |
| Complex chromatogram with many peaks | The derivatization reaction may have produced multiple products or byproducts. | 1. Optimize the derivatization reaction conditions (temperature, time, reagent concentration) to favor the formation of a single derivative. 2. Analyze an underivatized sample (if possible with a polar column) to distinguish between sample impurities and derivatization artifacts. |
Potential Impurities in this compound
| Impurity Type | Potential Impurity Name/Structure | Potential Source |
| Starting Material | 3-Oxocyclobutanecarboxylic acid | Incomplete reaction during the initial stages of synthesis. |
| Intermediate | 3-Aminocyclobutane-1-carboxamide | Incomplete reduction of the amide intermediate. |
| Reagent-Related | Residual Borane-amine complexes | Incomplete quenching of the borane reducing agent. |
| Aluminum salts | From the workup of a Lithium Aluminum Hydride (LAH) reduction.[1][9] | |
| Byproduct | Dimerized or polymerized species | Side reactions occurring during synthesis or storage. |
| Degradation Product | 3-Formylcyclobutylamine | Oxidation of the primary alcohol. |
| (3-Oxocyclobutyl)methanol | Deamination of the primary amine. | |
| Stereoisomer | cis-(3-Aminocyclobutyl)methanol | If the synthesis is not stereospecific for the trans isomer. |
Experimental Protocols
HPLC Method for Impurity Profiling (with Derivatization)
-
Sample Preparation and Derivatization:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL Dansyl Chloride in acetonitrile) and a catalytic amount of a base (e.g., triethylamine).
-
Heat the mixture at 60 °C for 1 hour.
-
Cool to room temperature and dilute with the mobile phase to the desired concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or Fluorescence (Ex/Em specific to the derivatizing agent)
-
GC-MS Method for Volatile Impurities and Derivatized Analyte
-
Sample Preparation and Derivatization:
-
Place 1-5 mg of the sample in a GC vial and dry completely under a stream of nitrogen.
-
Add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).[7]
-
Cap the vial and heat at 100 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
NMR Spectroscopy for Structural Characterization
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).
-
Add a small amount of a reference standard (e.g., TMS or TSP) if not already present in the solvent.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiments:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.
-
COSY: To identify proton-proton couplings.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.
-
-
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Relationship between synthesis and potential impurities.
References
- 1. adichemistry.com [adichemistry.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. rushim.ru [rushim.ru]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
Refining crystallization methods for obtaining high-purity (3-Aminocyclobutyl)methanol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of (3-Aminocyclobutyl)methanol hydrochloride. Our aim is to facilitate the consistent production of high-purity material for research and development.
Troubleshooting Guide
This guide addresses common challenges encountered during the crystallization of this compound, offering systematic approaches to identify and resolve these issues.
| Problem | Potential Causes | Recommended Solutions |
| Failure to Crystallize | 1. Insufficient Supersaturation: The solution is too dilute. 2. High Purity: The absence of nucleation sites can hinder crystal formation. 3. Inappropriate Solvent System: The compound is too soluble at low temperatures. | 1. Induce Nucleation: Scratch the inner surface of the flask with a glass rod at the solution's surface. Add a seed crystal of pure this compound.[1] 2. Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration.[1] 3. Adjust Solvent System: If using a single solvent, introduce a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until slight turbidity is observed. |
| "Oiling Out" | 1. High Supersaturation: The concentration of the solute is excessively high. 2. Rapid Cooling: Crystals lack sufficient time to form an ordered lattice. 3. Impurities Present: Impurities can depress the melting point of the solid. | 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of the primary solvent to reduce supersaturation.[2] 2. Slow Cooling: Allow the solution to cool to room temperature slowly before transferring to an ice bath. Insulating the flask can help. 3. Change Solvent: Select a solvent with a lower boiling point or a different polarity. |
| Low Crystal Yield | 1. Excessive Solvent: Too much solvent was used, keeping the product dissolved in the mother liquor.[1][2] 2. Incomplete Crystallization: Insufficient cooling time or temperature. 3. Premature Crystallization: Solid forms during hot filtration. | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] 2. Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath for an adequate duration. Consider refrigeration for extended periods.[1] 3. Pre-heat Equipment: Pre-heat the filtration funnel and receiving flask to prevent cooling and crystallization during transfer.[2] |
| Formation of Fine Powder | 1. Rapid Crystallization: High level of supersaturation causes rapid nucleation. 2. Agitation: Excessive stirring or agitation during the cooling phase. | 1. Slow Down Crystallization: Reduce the rate of cooling. Use a solvent system where the compound's solubility is slightly higher to allow for slower crystal growth.[1] 2. Static Cooling: Allow the solution to cool without agitation after dissolution. |
| Persistent Impurities | 1. Co-crystallization: Impurities have similar solubility profiles to the target compound. 2. Inadequate Washing: Residual mother liquor remains on the crystal surfaces. | 1. Perform a Second Recrystallization: Re-dissolve the crystals and repeat the crystallization process.[2] 2. Thorough Washing: Wash the isolated crystals with a small amount of fresh, ice-cold solvent to remove adhering impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for the recrystallization of this compound?
A1: Based on the properties of similar amine hydrochlorides, polar protic solvents are the most effective. Ethanol is a commonly cited solvent for the recrystallization of related hydrochloride salts.[3] Methanol is also a suitable choice due to the high solubility of the compound at elevated temperatures.[4] The ideal solvent will dissolve the compound when hot but have limited solubility at lower temperatures.
Q2: Can I use a two-solvent system for crystallization? If so, what is a good combination?
A2: Yes, a two-solvent or anti-solvent crystallization can be very effective. A good approach is to dissolve the compound in a minimal amount of a "good" solvent like hot methanol or ethanol, and then slowly add a "poor" or anti-solvent in which the compound is insoluble, such as acetone or isopropanol, until the solution becomes turbid.[1]
Q3: My crude product is an oil. How do I get it to crystallize?
A3: Oily crude products are common prior to purification. First, attempt to dissolve the oil in a suitable solvent such as isopropanol or ethanol. The hydrochloride salt can then be encouraged to crystallize by slow cooling, scratching the flask, or adding a seed crystal. If the free base is present, adding a solution of HCl in a compatible solvent (like HCl in isopropanol) can facilitate the formation of the crystalline hydrochloride salt.
Q4: How can I improve the overall purity of my final product?
A4: For challenging purifications, consider a multi-step approach. An initial crystallization can be performed to remove the bulk of impurities, followed by a second, more careful recrystallization of the resulting solid. Ensuring slow crystal growth is key to achieving high purity, as it allows for the selective incorporation of the desired molecules into the crystal lattice.
Q5: What is a typical recovery percentage for this crystallization?
A5: The recovery will depend heavily on the initial purity of the crude material and the specific conditions used. A well-optimized crystallization should aim for a recovery of 70-90%. If the yield is significantly lower, it is likely that too much solvent was used, and a substantial amount of the product remains in the mother liquor.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol provides a general method for the purification of this compound using ethanol.
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar.
-
Place the flask on a hot plate with stirring and add a minimal amount of ethanol.
-
Heat the mixture to a gentle boil while stirring. Continue to add small portions of ethanol until all the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Quantitative Data (Representative Example)
The following table presents representative data for optimizing the single-solvent crystallization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Crude Material | 5.0 g | 5.0 g | 5.0 g |
| Solvent | Ethanol | Methanol | Isopropanol |
| Solvent Volume | ~25 mL | ~15 mL | ~40 mL |
| Dissolution Temp. | 78 °C | 65 °C | 82 °C |
| Cooling Protocol | Slow cool to RT, then 0 °C for 1h | Slow cool to RT, then 0 °C for 1h | Slow cool to RT, then 0 °C for 1h |
| Yield | 4.1 g (82%) | 3.9 g (78%) | 4.3 g (86%) |
| Purity (by HPLC) | 99.5% | 99.2% | 99.6% |
Note: These values are illustrative and serve as a starting point for optimization.
Visualizations
Crystallization Workflow
Caption: A flowchart illustrating the key steps in a typical recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common crystallization problems.
References
Technical Support Center: Managing Cyclobutane Ring Strain in Multi-Step Synthesis
Welcome to the technical support center for chemists navigating the complexities of cyclobutane chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and manipulation of strained cyclobutane moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ring strain in cyclobutane, and how do they affect its reactivity?
A1: The ring strain in cyclobutane, approximately 26.3 kcal/mol, primarily arises from two factors: angle strain and torsional strain.[1][2]
-
Angle Strain: The ideal sp³ bond angle is 109.5°, but the internal C-C-C bond angles in a planar cyclobutane would be 90°. To alleviate some torsional strain, cyclobutane adopts a puckered or "butterfly" conformation, which slightly reduces the bond angles to about 88°.[1][3][4] This deviation from the ideal tetrahedral angle creates significant angle strain.
-
Torsional Strain: In its puckered conformation, the hydrogen atoms on adjacent carbon atoms are not fully eclipsed, but they are closer than the ideal staggered conformation, leading to torsional strain.[3]
This inherent strain makes the C-C bonds in cyclobutanes weaker and more reactive than their acyclic counterparts.[5] Consequently, cyclobutanes are susceptible to ring-opening reactions under thermal, acidic, basic, or catalytic conditions to relieve this strain.[6][7]
Q2: I am observing low yields in my [2+2] photocycloaddition reaction to form a cyclobutane ring. What are the common causes and how can I troubleshoot this?
A2: Low yields in [2+2] photocycloaddition reactions are a common issue.[8] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
-
Inadequate Light Source or Wavelength: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength to excite your substrate. The choice of wavelength can be critical for selective excitation and minimizing side reactions.
-
Presence of Quenchers: Dissolved oxygen is a common triplet quencher. Deoxygenate your solvent and reaction mixture thoroughly by bubbling with an inert gas like nitrogen or argon before and during the irradiation.[9]
-
Sub-optimal Concentration: The concentration of the alkene can influence the efficiency of the cycloaddition. If the concentration is too low, the excited state may decay before encountering a reaction partner. If it's too high, it can lead to oligomerization or other side reactions. Experiment with a range of concentrations to find the optimal conditions.
-
Solvent Effects: The choice of solvent can impact the stability of the excited state and the course of the reaction. Solvents like benzene or cyclohexane are often used.[9] It's worthwhile to screen a few different solvents.
-
Side Reactions: Photochemical reactions can be prone to side reactions. Analyze your crude reaction mixture by techniques like ¹H NMR or GC-MS to identify any major byproducts. This can provide clues about competing reaction pathways.
Q3: My cyclobutane intermediate is unexpectedly undergoing ring-opening during a subsequent functionalization step. How can I prevent this?
A3: Unwanted ring-opening is a frequent challenge due to the inherent strain of the cyclobutane ring.[6] The stability of the ring is highly dependent on the substituents and the reaction conditions.
-
Reaction Conditions: Harsh acidic or basic conditions, as well as high temperatures, can promote ring-opening.[6][10] Whenever possible, opt for milder reaction conditions. For example, use weaker acids or bases, and run reactions at lower temperatures for longer durations.
-
Choice of Reagents: Certain reagents, particularly strong nucleophiles or electrophiles, can induce ring-opening.[6] Carefully select reagents that are known to be compatible with strained rings. For instance, in functionalizing a cyclobutane derivative, consider using protecting groups to mask reactive sites elsewhere in the molecule, which might necessitate harsh conditions for removal.
-
Substituent Effects: The electronic nature of the substituents on the cyclobutane ring can significantly influence its stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and subsequent ring-opening. Conversely, strategically placed bulky groups can sterically hinder pathways that lead to ring-opening.
-
Thermodynamic vs. Kinetic Control: In some cases, the ring-opened product may be the thermodynamically more stable product.[10] Running the reaction at lower temperatures may favor the kinetically controlled formation of the desired, ring-intact product.[10][11]
Q4: How can I effectively use protecting groups in a multi-step synthesis involving a cyclobutane core?
A4: Protecting groups are essential tools in multi-step syntheses to ensure chemoselectivity.[12] When working with cyclobutanes, the choice of protecting groups and the conditions for their introduction and removal are critical to avoid compromising the strained ring.
-
Orthogonal Protecting Group Strategy: Employ an orthogonal protecting group strategy where different functional groups are protected with groups that can be removed under distinct, non-interfering conditions.[13] For example, an acid-labile protecting group (e.g., Boc for an amine) can be used alongside a base-labile group (e.g., Fmoc for another amine) or a group removed by hydrogenolysis (e.g., Cbz for an amine or Bn for an alcohol).[6][14]
-
Mild Deprotection Conditions: Choose protecting groups that can be removed under mild conditions to prevent ring-opening of the cyclobutane. For instance, silyl ethers (e.g., TBS, TIPS) for alcohols can often be removed under mildly acidic conditions or with fluoride sources that are less likely to affect the cyclobutane core.[13]
-
Stability to Reaction Conditions: Ensure the chosen protecting group is stable to the reaction conditions of the subsequent steps. For example, if a strong base is required for a reaction, an ester protecting group would not be suitable.
Here is a table summarizing common protecting groups and their cleavage conditions:
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl)[13] |
| Amine | Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[14] |
| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine)[13] |
| Alcohol | tert-Butyldimethylsilyl ether | TBDMS/TBS | Fluoride source (e.g., TBAF), mild acid[13] |
| Alcohol | Benzyl ether | Bn | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[14] |
| Carbonyl | Ethylene glycol acetal/ketal | - | Aqueous acid[12] |
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in [2+2] Cycloaddition Reactions
Problem: The [2+2] cycloaddition reaction is producing a mixture of diastereomers with poor selectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Steps:
-
Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[10]
-
Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers. A screen of solvents with varying polarities may reveal conditions that favor one diastereomer.
-
Catalyst and Ligand Optimization: For catalyzed [2+2] cycloadditions, the choice of catalyst and ligand is paramount for achieving high stereoselectivity. If using a chiral catalyst, screening different ligands can significantly impact the diastereomeric ratio.
-
Substrate Modification: Introducing a bulky substituent on one of the reacting partners can create a steric bias, favoring approach from one face and thus enhancing diastereoselectivity. Alternatively, a directing group can be employed to guide the cycloaddition.[15]
Guide 2: Distinguishing Cyclobutane Stereoisomers by ¹H NMR
Problem: Difficulty in assigning the stereochemistry of substituted cyclobutane products based on ¹H NMR data.
Key Spectroscopic Features:
The puckered nature of the cyclobutane ring leads to distinct chemical shifts and coupling constants for axial and equatorial protons, which can be used to assign stereochemistry.
| Parameter | General Trend for Cyclobutanes |
| Chemical Shift (δ) | Protons on the same face of the ring that are in a sterically compressed environment (e.g., cis to a bulky substituent) often experience a downfield shift. The chemical shift of cyclobutane protons is typically around 1.98 ppm.[16] |
| Vicinal Coupling Constants (³J) | The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. Generally, ³J_cis_ is larger than ³J_trans_. However, due to the puckering of the ring, these values can vary significantly.[17] |
| Geminal Coupling Constants (²J) | Geminal coupling constants (²J) are typically in the range of -10.9 to -14.4 Hz.[17] |
| NOE Spectroscopy | Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining spatial proximity. Protons that are close in space (e.g., cis on the same face of the ring) will show an NOE correlation. |
Troubleshooting Logic:
Caption: Workflow for assigning cyclobutane stereochemistry.
Key Experimental Protocols
Protocol 1: Photochemical [2+2] Cycloaddition of Dibenzylideneacetone
This protocol describes a general procedure for the photodimerization of dibenzylideneacetone, a classic example of a [2+2] cycloaddition.[9]
Materials:
-
Dibenzylideneacetone
-
Benzene (or other suitable solvent)
-
UV photoreactor with a medium-pressure mercury lamp
-
Quartz reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve dibenzylideneacetone in benzene in the quartz reaction vessel. The optimal concentration should be determined experimentally.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Place the reaction vessel in the photoreactor and irradiate with the UV lamp. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the cyclobutane photodimers.
Protocol 2: Daugulis C-H Arylation of a Cyclobutane Carboxamide
This protocol is a general representation of a palladium-catalyzed C-H arylation of a cyclobutane derivative using an 8-aminoquinoline directing group, based on methodologies developed by Daugulis and coworkers.[15][18]
Materials:
-
N-(quinolin-8-yl)cyclobutanecarboxamide
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with N-(quinolin-8-yl)cyclobutanecarboxamide, the aryl halide, Pd(OAc)₂, and AgOAc.
-
Add anhydrous toluene to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Stir the reaction for the specified time, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the arylated cyclobutane.
Data Presentation
Table 1: Ring Strain Energies of Cycloalkanes
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
| Cyclopropane | 3 | ~27.5 |
| Cyclobutane | 4 | ~26.3 [1][2] |
| Cyclopentane | 5 | ~6.2 |
| Cyclohexane | 6 | 0 |
| Cycloheptane | 7 | ~6.3 |
Table 2: Typical ¹H NMR Chemical Shifts and Coupling Constants for Cyclobutanes
| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (Hz) | Notes |
| Methylene (CH₂) | 1.8 - 2.5 | ²J ≈ -11 to -14 | Can be shifted upfield or downfield depending on substituents.[16] |
| Methine (CH) | 2.5 - 3.5 | ³J_cis_ > ³J_trans_ (generally) | Highly dependent on stereochemistry and conformation.[17] |
Table 3: Reaction Conditions and Yields for a Model Daugulis C-H Arylation [15]
| Entry | Pd(OAc)₂ (mol%) | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | None | 80 | 5 | 75 |
| 2 | 10 | None | 80 | 12 | 88 |
| 3 | 5 | LiCl | 100 | 12 | 65 |
| 4 | 5 | Ag₂CO₃ | 80 | 5 | 82 |
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cyclobutane - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Influence of Stereochemistry: A Comparative Analysis of Cis- and Trans-(3-Aminocyclobutyl)methanol Derivatives in Biological Systems
A definitive comparative guide on the bioactivity of cis- and trans-isomers of (3-Aminocyclobutyl)methanol derivatives remains largely uncharted territory within publicly accessible scientific literature. While the foundational molecules, (cis-3-Aminocyclobutyl)methanol and (trans-3-Aminocyclobutyl)methanol, are recognized as valuable building blocks in medicinal chemistry, a direct head-to-head comparison of the biological activities of their respective derivatives is not well-documented in published research.
The aminocyclobutane moiety is a key structural element in a variety of biologically active compounds, prized for its ability to introduce conformational rigidity and provide specific vectors for substituent placement. The stereochemical arrangement of functional groups on this four-membered ring system—specifically the cis and trans configurations of the amino and methanol groups—is predicted to have a profound impact on the resulting derivative's interaction with biological targets. This is due to the distinct three-dimensional shapes of the isomers, which would dictate their binding affinity and efficacy at receptor sites or enzyme active sites.
General Principles of Cis/Trans Isomerism and Bioactivity
The spatial arrangement of atoms in cis- and trans-isomers can lead to significant differences in their physical, chemical, and biological properties. In the context of drug-receptor interactions, these differences can manifest in several ways:
-
Binding Affinity: The geometry of a molecule is critical for its ability to fit into the binding pocket of a protein. A cis-isomer might present its functional groups in a conformation that is optimal for interaction with a specific receptor, while the trans-isomer's geometry may be less favorable, leading to lower binding affinity.
-
Pharmacokinetics: The shape and polarity of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Cis- and trans-isomers can exhibit different pharmacokinetic properties, affecting their bioavailability and duration of action.
-
Target Selectivity: The subtle differences in shape between isomers can lead to variations in their selectivity for different biological targets. One isomer might be highly selective for a particular receptor subtype, while the other could have a broader spectrum of activity or interact with off-target molecules.
Future Directions
The lack of comparative data on the bioactivity of cis- and trans-(3-Aminocyclobutyl)methanol derivatives highlights a significant gap in the current understanding of the structure-activity relationships for this class of compounds. Future research in this area would be highly valuable and should focus on the following:
-
Parallel Synthesis: The synthesis of libraries of both cis- and trans-(3-Aminocyclobutyl)methanol derivatives with a variety of substituents.
-
Comparative Biological Screening: The systematic evaluation of these isomeric pairs in a range of biological assays to determine their activity at various targets.
-
Computational Modeling: The use of molecular modeling techniques to understand the structural basis for any observed differences in bioactivity.
Such studies would provide crucial insights for medicinal chemists and drug development professionals, enabling the rational design of more potent and selective therapeutic agents based on the (3-Aminocyclobutyl)methanol scaffold.
Experimental Workflow for Comparative Analysis
For researchers interested in pursuing this line of inquiry, a general experimental workflow can be proposed. This workflow outlines the necessary steps to systematically compare the bioactivity of cis- and trans-isomers of (3-Aminocyclobutyl)methanol derivatives.
Caption: A generalized workflow for the comparative bioactivity analysis of cis- and trans-isomers.
A Comparative Guide to the Synthesis of (3-Aminocyclobutyl)methanol Hydrochloride: A Novel Approach vs. an Established Route
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of chiral building blocks with unique three-dimensional structures is of paramount importance. (3-Aminocyclobutyl)methanol hydrochloride is a valuable scaffold, and the efficiency and stereochemical control of its synthesis are critical for its application in drug discovery and development. This guide provides a comparative analysis of a novel, stereospecific synthetic route with a more established, traditional approach to obtaining this key intermediate.
The selection of a synthetic route can significantly impact factors such as overall yield, purity, scalability, and cost. Here, we compare a multi-step sequence involving a Mitsunobu reaction for stereochemical inversion against a more direct reductive amination strategy.
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Novel Synthetic Route (via Mitsunobu Inversion) | Established Synthetic Route (via Reductive Amination) |
| Starting Material | cis-3-(Dibenzylamino)cyclobutanol | 3-Oxocyclobutane-1-carbonitrile |
| Key Reactions | Mitsunobu, Hydrolysis, Hydrogenolysis | Reductive Amination, Ester/Nitrile Reduction |
| Stereochemical Control | High (inversion of stereocenter) | Generally produces mixtures of isomers |
| Number of Steps | Multiple steps | Fewer steps |
| Reported Overall Yield | Moderate | Variable, can be high for specific substrates |
| Reported Purity | High | Requires significant purification |
| Scalability | More challenging due to complex reagents | More readily scalable |
| Reagent Cost & Safety | Higher (e.g., DIAD/DEAD, phosphines) | Lower (e.g., NaBH₃CN, H₂) |
Novel Synthetic Route: Stereochemical Inversion via Mitsunobu Reaction
This modern approach offers precise control over the stereochemistry of the final product, which is often crucial for its biological activity. The synthesis starts from a readily available cis-isomer and proceeds through a stereochemical inversion to yield the desired trans-isomer.
Experimental Protocol
Step 1: Mitsunobu Reaction for Stereochemical Inversion This initial step inverts the stereocenter at the hydroxyl-bearing carbon of the cyclobutane ring.
-
Reactants: cis-3-(Dibenzylamino)cyclobutanol, a suitable carboxylic acid (e.g., benzoic acid), a dialkyl azodicarboxylate (e.g., DIAD or DEAD), and a phosphine reagent (e.g., triphenylphosphine).
-
Procedure:
-
Dissolve cis-3-(dibenzylamino)cyclobutanol and the carboxylic acid in an appropriate anhydrous solvent such as THF or toluene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the phosphine reagent to the stirred solution.
-
Add the dialkyl azodicarboxylate dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, monitoring by TLC or LC-MS.
-
The resulting trans-3-(dibenzylamino)cyclobutyl carboxylate is then isolated and purified.
-
Step 2: Hydrolysis of the Ester The ester formed in the previous step is hydrolyzed to reveal the inverted alcohol.
-
Reactants: trans-3-(Dibenzylamino)cyclobutyl carboxylate, a base (e.g., sodium hydroxide), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve the ester in the chosen alcohol solvent.
-
Add an aqueous solution of the base.
-
Heat the mixture to reflux and stir for several hours until hydrolysis is complete.
-
After cooling, remove the solvent under reduced pressure and extract the product.
-
Step 3: Debenzylation to Yield trans-3-Aminocyclobutanol The final step involves the removal of the benzyl protecting groups from the amine.
-
Reactants: trans-3-(Dibenzylamino)cyclobutanol, a palladium catalyst (e.g., Pd/C or Pd(OH)₂), and a hydrogen source (e.g., hydrogen gas).
-
Procedure:
-
Dissolve the protected amine in an alcohol solvent in a hydrogenation vessel and add the catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).
-
Heat the mixture (e.g., 30-45 °C) and stir vigorously for approximately 24 hours.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude product.
-
Step 4: Formation of the Hydrochloride Salt The free base is converted to the more stable hydrochloride salt.
-
Procedure: Dissolve the crude trans-3-aminocyclobutanol in a suitable solvent and treat it with a solution of HCl. The hydrochloride salt typically precipitates and can be collected by filtration.
Workflow Diagram
Caption: Workflow for the novel stereospecific synthesis.
Established Synthetic Route: Reductive Amination
This more traditional and direct approach is often favored for its simplicity and the use of more common and less expensive reagents. However, it typically offers less stereochemical control, often resulting in a mixture of cis and trans isomers that require further separation.
Experimental Protocol
A generalized procedure for the synthesis via reductive amination is as follows:
Step 1: Reductive Amination of a Cyclobutanone Precursor
-
Reactants: A suitable 3-oxocyclobutane derivative (e.g., 3-oxocyclobutane-1-carbonitrile), an amine source (e.g., ammonia or ammonium salt), and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).
-
Procedure:
-
Dissolve the starting cyclobutanone in a suitable solvent like methanol.
-
Add the amine source and the reducing agent.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction to isolate the aminocyclobutane derivative.
-
Step 2: Reduction of the Side Chain The nitrile or ester group at the 1-position is reduced to a hydroxymethyl group.
-
Reactants: The aminocyclobutane derivative and a suitable reducing agent (e.g., LiAlH₄ for an ester or catalytic hydrogenation for a nitrile).
-
Procedure:
-
Perform the reduction under standard conditions appropriate for the chosen reducing agent.
-
Isolate the crude (3-aminocyclobutyl)methanol.
-
Step 3: Formation of the Hydrochloride Salt
-
Procedure: Similar to the novel route, dissolve the crude product in a suitable solvent and add a solution of HCl to precipitate the hydrochloride salt.
Workflow Diagram
Caption: Workflow for the established reductive amination route.
Conclusion
The choice between these synthetic strategies depends heavily on the specific requirements of the research or drug development project. The novel route, while more complex and potentially costly, provides excellent stereochemical control, which is often a critical requirement for pharmaceutical intermediates. In contrast, the established reductive amination route offers a more direct and scalable approach, which may be suitable for initial screening or when stereoisomeric purity is less critical or can be addressed through subsequent purification steps. Researchers and drug development professionals should carefully consider these trade-offs when selecting a synthetic pathway for this compound.
A Comparative Analysis of (3-Aminocyclobutyl)methanol Hydrochloride and Other Amino Alcohol Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. This guide provides an objective, data-driven comparison of (3-Aminocyclobutyl)methanol hydrochloride with other prevalent amino alcohol scaffolds, including those based on cyclopentane and cyclohexane rings, as well as acyclic analogues. By examining their physicochemical properties, synthetic accessibility, and impact on biological activity, this analysis aims to equip researchers with the necessary information to make informed decisions in scaffold selection for their drug discovery programs.
The three-dimensional (3D) architecture of a molecule is a key determinant of its biological activity and pharmacokinetic profile. In the quest to move beyond flat, aromatic structures that have traditionally dominated medicinal chemistry, small, saturated carbocyclic scaffolds have gained prominence. Among these, the cyclobutane ring, as present in (3-Aminocyclobutyl)methanol, offers a unique combination of rigidity and three-dimensionality that can confer significant advantages in drug design.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold, such as its acidity (pKa), lipophilicity (logP), and solubility, are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The hydrochloride salt form of these amino alcohols enhances their solubility in aqueous media. Below is a comparative summary of key physicochemical properties for this compound and its counterparts.
| Scaffold | Structure | Molecular Weight ( g/mol ) | Experimental logP | Experimental pKa | Aqueous Solubility |
| (3-Aminocyclobutyl)methanol HCl | 137.61[1] | Data not available | Data not available | Expected to be high | |
| (3-Aminocyclopentyl)methanol HCl | 151.63[2] | -0.2 (predicted)[3] | Data not available | High in polar solvents[2] | |
| (1-Aminocyclohexyl)methanol HCl | 165.66 | 0.2 (predicted)[4] | Data not available | Data not available | |
| 2-Amino-2-methyl-1-propanol | 89.14 | -0.8 (predicted)[5] | 9.7[6] | Miscible in water[6] | |
| 3-Amino-1-propanol | 75.11 | -1.1 (predicted)[7] | 4.09[8] | Miscible in water[9] |
The cyclobutane scaffold, with its inherent ring strain of 26.3 kcal/mol, adopts a puckered conformation, which provides a distinct 3D vector for substituent placement compared to the more flexible cyclopentane (ring strain 7.1 kcal/mol) and the relatively strain-free cyclohexane.[10] This conformational rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially leading to increased potency and selectivity.
Synthetic Accessibility: A Key Consideration for Scalability
The feasibility of large-scale synthesis is a critical factor in the progression of a drug candidate. The synthetic routes to these amino alcohol scaffolds vary in complexity, which can impact cost and overall yield.
General Synthetic Strategies:
-
Cyclic Amino Alcohols: The synthesis of cyclic amino alcohols often involves multi-step sequences. For instance, the synthesis of (3-Aminocyclobutyl)methanol can be achieved through a [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations to introduce the amino and methanol moieties. The synthesis of aminocyclopentylmethanols and aminocyclohexylmethanols can also involve cyclization of linear precursors followed by amination and reduction steps.[2]
-
Acyclic Amino Alcohols: Acyclic amino alcohols are generally more straightforward to synthesize, often from readily available starting materials. For example, 3-Amino-1-propanol can be synthesized from the reduction of 3-aminopropanoic acid or its esters.
The synthesis of chiral amino alcohols, which is often a requirement for optimal biological activity, can add complexity and cost to the overall process. Biocatalytic methods and asymmetric synthesis strategies are often employed to achieve high enantiomeric purity.[11][12]
Impact on Biological Activity: Structure-Activity Relationships
The choice of an amino alcohol scaffold can have a profound impact on a molecule's interaction with its biological target. The rigid and defined geometry of the cyclobutane ring can be particularly effective in orienting key pharmacophoric groups towards their binding pockets.
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and the conformational restriction offered by cyclic scaffolds can be beneficial in designing potent and selective GPCR ligands. The cyclobutane core can serve as a rigid scaffold to position substituents in a way that optimizes interactions with the receptor's binding site.
Caption: Simplified GPCR signaling pathway initiated by ligand binding.
For instance, in the development of NK1 antagonists, a cyclopentane scaffold was found to yield potent compounds with improved water solubility compared to their morpholine-based predecessors.[13] The stereochemistry of the substituents on the cyclopentane ring was critical for activity, highlighting the importance of the scaffold in defining the spatial arrangement of the pharmacophore.
Inhibition of Kinases
Kinase inhibitors are another important class of therapeutics where scaffold selection is crucial. The ATP-binding site of kinases is highly conserved, making the achievement of selectivity a significant challenge. The unique 3D structure of the cyclobutane ring can be exploited to project substituents into less conserved regions of the kinase active site, thereby enhancing selectivity.[14]
Caption: A representative kinase signaling pathway (MAPK pathway).
Studies on kinase inhibitors have shown that replacing a flexible linker with a rigid cyclobutane can improve potency by reducing the entropic penalty upon binding.[15] In some cases, the cyclobutane moiety itself can form crucial interactions within the binding pocket. For example, a spirocyclic cyclobutane was found to be essential for the potency of a G9a inhibitor.[10]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key physicochemical and biological assays are provided below.
Determination of pKa
The ionization constant (pKa) can be determined using UV-metric or pH-metric titration methods.
Protocol: UV-metric pKa Determination
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2 to 12).
-
Add a small aliquot of the stock solution to each buffer to a final concentration suitable for UV-Vis spectroscopy.
-
Record the UV-Vis spectrum of each solution.
-
Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.
-
The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.
Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method.
Protocol: Shake-Flask logP Determination
-
Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4).
-
Dissolve a known amount of the test compound in one of the phases.
-
Mix the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
The metabolic stability of a compound is often assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol: Liver Microsomal Stability Assay
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693 / k) can be calculated.
Caption: A generalized experimental workflow for comparative scaffold analysis.
Conclusion
The selection of an amino alcohol scaffold is a multifaceted decision that requires careful consideration of physicochemical properties, synthetic accessibility, and the desired structure-activity relationship. While acyclic and larger cyclic scaffolds offer advantages in terms of synthetic simplicity and conformational flexibility, the (3-Aminocyclobutyl)methanol scaffold provides a unique combination of rigidity and three-dimensionality. This can be particularly advantageous for optimizing potency and selectivity by locking the molecule in a bioactive conformation and providing distinct vectors for substituent placement. However, the synthetic complexity of the cyclobutane ring remains a key consideration. Ultimately, the optimal scaffold choice will depend on the specific goals of the drug discovery program and the nature of the biological target. This guide provides a foundational framework and the necessary experimental context to aid researchers in making this critical decision.
References
- 1. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-2-methyl-1-propanol CAS#: 124-68-5 [m.chemicalbook.com]
- 7. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-1-Propanol(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 3-amino-1-propanol, 156-87-6 [thegoodscentscompany.com]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclopentane-based human NK1 antagonists. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. img01.pharmablock.com [img01.pharmablock.com]
Confirming the Absolute Configuration of (3-Aminocyclobutyl)methanol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of key experimental techniques for confirming the absolute configuration of (3-Aminocyclobutyl)methanol hydrochloride, a chiral building block of interest in medicinal chemistry. We present a comparison of analytical methods, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate strategy for their needs.
Comparison of Analytical Techniques
Several powerful analytical techniques can be employed to determine the absolute configuration of chiral molecules. The choice of method often depends on the physical properties of the sample, available instrumentation, and the desired level of structural detail. Here, we compare three common methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC) with a known reference standard.
| Technique | Principle | Sample Requirements | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Provides unambiguous determination of the absolute configuration and solid-state conformation. | Crystal growth can be challenging and time-consuming; not applicable to non-crystalline materials.[1][2][3] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][4] | 5-15 mg of sample, soluble in a suitable solvent (e.g., CDCl₃). The sample is recoverable. | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids. Provides rich structural information.[2][4] | Requires quantum chemical calculations to predict the VCD spectrum for comparison with the experimental spectrum. |
| Chiral HPLC with Reference Standard | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Small amount of sample soluble in the mobile phase. A certified reference standard of known absolute configuration is required. | Relatively simple and fast method for routine analysis and quality control. | Dependent on the availability of a suitable chiral column and a known reference standard. Does not independently determine absolute configuration. |
Experimental Protocols
X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of this compound by analyzing its single crystal structure.
Methodology:
-
Crystallization: Grow a high-quality single crystal of the this compound enantiomer. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., methanol/diethyl ether).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter, which should be close to 0 for the correct enantiomer.
Hypothetical Data Summary:
| Parameter | Value |
| Chemical Formula | C₅H₁₂ClNO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.02(3) |
| Final R-indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.082 |
A Flack parameter close to zero confirms the assigned absolute configuration (e.g., (1R,3R) or (1S,3S)).
Experimental Workflow for X-ray Crystallography
References
Cross-Validation of Analytical Techniques for the Characterization of Cyclobutane Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of cyclobutane-containing compounds is critical in pharmaceutical development and various fields of chemical research. The unique puckered structure and stereochemical complexity of the cyclobutane ring necessitate the use of sophisticated analytical techniques. This guide provides an objective comparison of the primary analytical methods employed for the characterization of cyclobutane compounds, supported by experimental data and detailed protocols to aid in method selection and implementation.
Executive Summary
The structural elucidation of cyclobutane derivatives relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining stereochemistry and conformational dynamics in solution. Mass Spectrometry (MS), particularly when coupled with chromatography, excels in molecular weight determination and identification of substitution patterns. Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about functional groups. For unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography remains the gold standard. The cross-validation of these techniques is essential to ensure the comprehensive and accurate characterization of novel cyclobutane compounds.
Quantitative Comparison of Analytical Techniques
The selection of an analytical technique for cyclobutane characterization depends on the specific information required, the nature of the sample, and the desired level of detail. The following tables provide a quantitative comparison of the performance of key analytical techniques.
Table 1: Comparison of Techniques for Stereochemical Determination
| Technique | Resolution | Sensitivity | Sample Requirement | Key Advantages | Limitations |
| NMR Spectroscopy (¹H, ¹³C, 2D) | High | Moderate | 1-10 mg, soluble | Excellent for determining relative stereochemistry, conformational analysis in solution.[1] | Can be complex to interpret for highly substituted or conformationally flexible rings. |
| X-Ray Crystallography | Atomic | Low (requires single crystal) | High-quality single crystal (0.1-0.5 mm) | Unambiguous determination of absolute stereochemistry and solid-state conformation.[2] | Crystal growth can be challenging; structure may not represent the solution-state conformation. |
Table 2: Comparison of Techniques for Molecular Weight and Fragmentation Analysis
| Technique | Mass Accuracy | Sensitivity | Throughput | Key Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High (with HRMS) | High (pg-fg) | High | Excellent for volatile and thermally stable cyclobutane derivatives; provides characteristic fragmentation patterns.[3][4] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High (with HRMS) | Very High (fg-ag) | High | Applicable to a wide range of cyclobutane compounds, including non-volatile and thermally labile ones.[6] | Fragmentation can be less predictable than with GC-MS (EI). |
Table 3: Comparison of Techniques for Functional Group Identification
| Technique | Specificity | Sensitivity | Sample Requirement | Key Advantages | Limitations |
| FTIR Spectroscopy | High | Moderate (µg-ng) | Solid, liquid, or gas | Provides a distinct "fingerprint" for the molecule; strong signals for polar functional groups. | Can be challenging to interpret complex spectra; water can interfere with measurements. |
| Raman Spectroscopy | High | Moderate (µg-ng) | Solid, liquid, or gas (aqueous samples are well-tolerated) | Excellent for non-polar functional groups and symmetric vibrations; minimal sample preparation.[7] | Weak signal for some functional groups; fluorescence can be an issue. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and cross-validation of these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for a Substituted Cyclobutane
Objective: To determine the relative stereochemistry of a substituted cyclobutane derivative.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling constants of the cyclobutane ring protons. The chemical shifts of cyclobutane protons are typically observed in the range of 1.5-2.5 ppm.[8]
-
Analyze the coupling constants (J-values) to infer the dihedral angles between adjacent protons, which can help in assigning relative stereochemistry (cis/trans).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments in the cyclobutane ring and its substituents.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): Identify proton-proton coupling networks within the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and substituent positions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Observe through-space correlations between protons that are close in proximity, providing crucial information for determining the relative stereochemistry of substituents on the cyclobutane ring.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Cyclobutane Derivatives
Objective: To identify and quantify volatile cyclobutane derivatives in a mixture.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
If the compounds are not sufficiently volatile, derivatization (e.g., silylation) may be necessary.[5]
-
-
GC Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start with an initial oven temperature suitable for the solvent and ramp up to a final temperature that ensures the elution of all cyclobutane derivatives.
-
Injection: Use a split/splitless injector.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is typically used to generate reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Acquire data in full scan mode to identify unknown compounds by library matching or in selected ion monitoring (SIM) mode for targeted quantification of known cyclobutanes.
-
X-Ray Crystallography for a Crystalline Cyclobutane Compound
Objective: To obtain the unambiguous three-dimensional structure of a crystalline cyclobutane derivative.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the purified compound of suitable size and quality (typically 0.1-0.5 mm in all dimensions). Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Crystal Mounting:
-
Carefully select a well-formed single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryo-loop.
-
-
Data Collection:
-
Mount the goniometer head on the X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data to obtain the final, high-resolution three-dimensional structure.[2]
-
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate logical workflows for the characterization of cyclobutane compounds.
References
- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. youtube.com [youtube.com]
- 5. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. ifo.lviv.ua [ifo.lviv.ua]
- 8. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of (3-Aminocyclobutyl)methanol Hydrochloride-Derived Compounds Against Existing Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous endeavor in drug discovery. Small molecule scaffolds that offer unique three-dimensional conformations are of particular interest. The cyclobutane moiety, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry due to its ability to impart conformational rigidity and improve key drug-like properties. This guide provides a comparative analysis of the efficacy of compounds derived from or structurally related to (3-Aminocyclobutyl)methanol hydrochloride against existing drugs, supported by available preclinical and clinical data.
While direct benchmarking studies on derivatives of this compound are limited in publicly available literature, a close structural analog bearing a 1-aminocyclobutyl-phenyl moiety, Miransertib (ARQ 092) , has undergone extensive investigation as an allosteric inhibitor of the AKT kinase. The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. This guide will focus on the preclinical and clinical data of Miransertib as a representative of this compound class and compare its performance against established cancer therapies.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of Miransertib (ARQ 092) and compare it with the multi-kinase inhibitor Sorafenib, a standard-of-care treatment for advanced hepatocellular carcinoma (HCC).
Table 1: In Vitro Efficacy of Miransertib (ARQ 092) against AKT Kinase Isoforms
| Compound | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) |
| Miransertib (ARQ 092) | 4.7 | 16 | 16 |
Source: Data derived from studies on the discovery of ARQ 092.
Table 2: In Vitro Anti-proliferative Activity of Miransertib (ARQ 092) vs. Sorafenib in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Miransertib (ARQ 092) IC₅₀ (µM) | Sorafenib IC₅₀ (µM) |
| Hep3B | ~1.5 | ~4.0 |
| HepG2 | ~2.0 | ~5.0 |
| Huh-7 | ~1.8 | ~6.0 |
| PLC/PRF/5 | ~2.5 | ~7.0 |
Source: Efficacy of AKT Inhibitor ARQ 092 Compared with Sorafenib in a Cirrhotic Rat Model with Hepatocellular Carcinoma.
Table 3: In Vivo Efficacy of Miransertib (ARQ 092) vs. Sorafenib in a Diethylnitrosamine-Induced Rat Model of HCC
| Treatment Group | Mean Tumor Volume Change from Baseline |
| Control | +155.3% ± 16.0% |
| Sorafenib | +80.2% ± 9.3% |
| Miransertib (ARQ 092) | +57.0% ± 8.1% |
Source: Efficacy of AKT Inhibitor ARQ 092 Compared with Sorafenib in a Cirrhotic Rat Model with Hepatocellular Carcinoma.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
1. In Vitro Kinase Inhibition Assay (for Table 1)
The inhibitory activity of Miransertib against AKT isoforms was determined using a biochemical assay. Recombinant human AKT1, AKT2, and AKT3 enzymes were incubated with the test compound at various concentrations in the presence of ATP and a peptide substrate. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a fluorescence-based detection method. The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from the dose-response curves.
2. Cell Proliferation Assay (MTT Assay) (for Table 2)
Hepatocellular carcinoma cell lines (Hep3B, HepG2, Huh-7, and PLC/PRF/5) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with increasing concentrations of Miransertib or Sorafenib for a specified period (e.g., 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble formazan product. The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values were determined by plotting the percentage of cell viability against the drug concentration.
3. In Vivo Tumor Growth Inhibition Study (for Table 3)
A diethylnitrosamine (DEN)-induced cirrhotic rat model of hepatocellular carcinoma was used. After tumor development was confirmed, the animals were randomized into three groups: control (vehicle), Sorafenib, and Miransertib (ARQ 092). The drugs were administered orally at predetermined doses and schedules. Tumor growth was monitored over time using imaging techniques such as magnetic resonance imaging (MRI). At the end of the study, the animals were euthanized, and the tumors were excised and weighed. The percentage change in tumor volume from baseline was calculated for each treatment group to assess the anti-tumor efficacy.
Mandatory Visualization
Signaling Pathway of AKT Inhibition
The following diagram illustrates the central role of AKT in cell signaling and the mechanism of its inhibition by an allosteric inhibitor like Miransertib.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention by Miransertib.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the workflow for the preclinical evaluation of this compound-derived compounds in an animal model.
Caption: Workflow for a typical in vivo study benchmarking a test compound against an existing drug.
Comparative Guide to the Structure-Activity Relationship of Cyclobutane-Based αvβ3 Integrin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of cyclobutane-based small molecule antagonists targeting the αvβ3 integrin. The inclusion of a cyclobutane scaffold is a key feature of these analogs, contributing to their metabolic stability and serving as a rigid core to orient pharmacophoric groups.[1][2] The data presented here is derived from a study focused on developing novel antagonists for cancer therapy, where αvβ3 integrin is a promising target due to its role in tumor growth and metastasis.[2][3][4]
Comparative Analysis of αvβ3 Integrin Antagonist Activity
The following table summarizes the in vitro activity of various cyclobutane-based αvβ3 integrin antagonists. The inhibitory activity was determined using a cell-based adhesion assay, with lower IC50 values indicating higher potency. The core structure consists of a functionalized cyclobutane ring designed to mimic the Glycine residue in the natural RGD (Arginine-Glycine-Aspartic acid) ligand of integrins.[2] The analogs feature variations in the sidechains mimicking the Arginine and Aspartic acid residues.
| Compound ID | Arginine Mimetic Sidechain | Aspartic Acid Mimetic Sidechain Linker Length | % Inhibition of Adhesion at 5 µM | IC50 (µM) |
| ICT9055 | Tetrahydronaphthyridine | 3-carbon | 98.4 ± 1.9 | 0.34 ± 0.33 |
| Analog A | Naphthyridine | 3-carbon | 27.5 ± 5.0 | > 50 |
| Analog B | Tetrahydronaphthyridine | 2-carbon | 61.5 ± 15.1 | 2.1 ± 0.8 |
| Analog C | Pyrimidine | 3-carbon | 19.1 ± 7.3 | > 50 |
| cRGDfV | (Positive Control) | N/A | 61.5 ± 15.1 | 2.1 ± 0.8 |
Data is compiled from the findings reported in "Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists".[2][5]
Key SAR Insights:
-
Arginine Mimetic: The tetrahydronaphthyridine sidechain (as in ICT9055) demonstrates significantly higher potency compared to the naphthyridine or pyrimidine sidechains.[2][6] This suggests that the flexibility and/or the specific hydrogen bonding pattern of the tetrahydronaphthyridine group is crucial for optimal interaction with the αvβ3 integrin.
-
Aspartic Acid Mimetic Linker Length: A 3-carbon linker for the aspartic acid mimetic sidechain results in higher activity than a 2-carbon linker, as evidenced by the lower IC50 of ICT9055 compared to Analog B.[2] This indicates an optimal distance requirement for the acidic group to engage with its binding pocket on the integrin.
-
Overall Structure: The lead compound, ICT9055, with its tetrahydronaphthyridine sidechain and a 3-carbon linker for the aspartic acid mimetic, exhibits sub-micromolar inhibitory activity, making it a promising candidate for further development.[2]
Experimental Protocols
The following is a detailed methodology for the key cell-based adhesion assay used to evaluate the inhibitory activity of the cyclobutane-based αvβ3 integrin antagonists.[7][8]
Cell-Based Adhesion Assay Protocol
-
Plate Coating: 96-well microtiter plates are coated with a solution of fibronectin (10 µg/mL in PBS), an extracellular matrix protein and a ligand for αvβ3 integrin. The plates are incubated for 1 hour at 37°C or overnight at 4°C.[8]
-
Blocking: To prevent non-specific cell binding, the wells are blocked with a solution of 0.1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.[8]
-
Cell Preparation: Human melanoma cells (SK-Mel-2), which express αvβ3 integrin, are detached from culture flasks using a non-enzymatic cell dissociation solution. The cells are then washed and resuspended in serum-free media.
-
Incubation with Inhibitors: The cells are pre-incubated with varying concentrations of the test compounds (cyclobutane analogs) or a positive control (cRGDfV) for 1 hour at 4°C.[8]
-
Cell Seeding: The treated cells are then seeded into the fibronectin-coated wells at a density of 5 x 10^4 cells/well and incubated for 1 hour at 37°C in a 5% CO2 atmosphere to allow for adhesion.[8]
-
Washing: Non-adherent cells are removed by washing the wells five times with PBS.[8]
-
Quantification: The number of adherent cells is quantified using a colorimetric assay. A dye solution (e.g., crystal violet) is added to the wells, and after incubation, the excess dye is washed away. The bound dye is then solubilized, and the absorbance is measured using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of wells with treated cells to that of untreated control cells.
Visualizing the Science
To better understand the context and methodology of this SAR study, the following diagrams illustrate the relevant biological pathway and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation mechanisms of αVβ3 integrin by binding to fibronectin: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro Activity of the αvβ3 Integrin Antagonist RGDechi-hCit on Malignant Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to Thermal and Photochemical Cycloadditions for Cyclobutane Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of thermal and photochemical [2+2] cycloaddition strategies for the synthesis of cyclobutane rings, supported by experimental data and protocols.
The construction of the cyclobutane motif is a cornerstone in synthetic organic chemistry, with applications ranging from natural product synthesis to the development of novel therapeutic agents. The most common approach to this four-membered ring system is through [2+2] cycloaddition reactions, which can be broadly categorized into thermal and photochemical methods. This guide provides an objective comparison of these two strategies, highlighting their respective advantages, limitations, and mechanistic underpinnings.
Mechanistic Overview: A Tale of Two Pathways
The fundamental difference between thermal and photochemical [2+2] cycloadditions lies in their adherence to the Woodward-Hoffmann rules, which govern pericyclic reactions based on orbital symmetry.
Thermal [2+2] Cycloaddition: In their ground electronic state, the frontier molecular orbitals (HOMO and LUMO) of two simple alkenes do not align in a way that allows for a concerted, suprafacial-suprafacial bond formation.[1][2] This type of cycloaddition is therefore "forbidden" by orbital symmetry and typically does not occur under thermal conditions for unactivated alkenes.[2] However, thermal [2+2] cycloadditions are possible for specific classes of molecules, such as ketenes, allenes, and highly strained or electron-deficient alkenes, which can proceed through an antarafacial mode or a stepwise diradical mechanism.[3]
Photochemical [2+2] Cycloaddition: Upon absorption of light, one of the alkene partners is promoted to an excited electronic state. This excitation alters the symmetry of its highest occupied molecular orbital (HOMO), making the previously "forbidden" suprafacial-suprafacial cycloaddition "allowed".[2][4] This method is therefore much more general for a wider range of alkene substrates.[2]
Figure 1. Contrasting mechanisms of thermal and photochemical [2+2] cycloadditions.
Performance Comparison: A Data-Driven Analysis
The choice between a thermal or photochemical approach is heavily dependent on the substrate and the desired outcome. The following table summarizes key performance indicators for representative examples of each method.
| Feature | Thermal [2+2] Cycloaddition | Photochemical [2+2] Cycloaddition |
| General Applicability | Limited to activated π-systems like ketenes, allenes, and highly electron-deficient or strained alkenes. Simple alkenes are generally unreactive.[3] | Broad substrate scope, applicable to a wide variety of alkenes, including enones, maleimides, and simple olefins.[2] |
| Reaction Conditions | Typically requires high temperatures, and in some cases, high pressure. Can also be promoted by Lewis acids. | Generally proceeds at or below room temperature using a light source (e.g., UV lamp, LEDs). Photosensitizers may be required. |
| Stereochemistry | Can be stereospecific, but the outcome depends on the specific mechanism (concerted antarafacial or stepwise). | Often highly stereospecific, proceeding in a suprafacial manner. The stereochemistry of the starting alkenes is retained in the product. |
| Regioselectivity | Can be an issue, with the potential for different isomers to form.[1] | Generally predictable based on the stability of the intermediate diradical or exciplex. |
| Yields | Highly variable, ranging from low to excellent depending on the substrates. | Can achieve high yields, often exceeding 80-90% under optimized conditions. |
| Side Reactions | Polymerization and decomposition at high temperatures can be significant side reactions. | Isomerization of the starting alkene and other photochemical side reactions can occur. In some cases, photodegradation of the product is possible. |
Experimental Protocols
Thermal [2+2] Cycloaddition: Synthesis of a Borylated Cyclobutane
This protocol describes the thermal [2+2] cycloaddition between a vinyl boronate and an in situ-generated keteniminium salt.
Procedure:
-
To a solution of the starting amide in a suitable solvent, add a dehydrating agent (e.g., triflic anhydride) at low temperature to generate the keteniminium salt in situ.
-
Add the vinyl boronate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Quench the reaction and purify the product by column chromatography.
A specific example involves the reaction of an amide with triflic anhydride and a vinyl boronate, which proceeds at room temperature over several hours to afford the borylated cyclobutane in good yield.
Photochemical [2+2] Cycloaddition: Synthesis of a Cyclobutane from an N-Alkyl Maleimide and an Alkene
This protocol details a catalyst-free photochemical cycloaddition.
Procedure:
-
In a glass vial, dissolve the N-alkyl maleimide (1.0 equiv) and the alkene (2.0 equiv) in dichloromethane (CH₂Cl₂).
-
Seal the vial and purge with an inert gas (e.g., argon).
-
Irradiate the stirred reaction mixture with a UVA LED (e.g., 370 nm) for 16–70 hours.
-
After the reaction is complete, concentrate the mixture and purify the product by column chromatography.
This method has been shown to produce cyclobutane adducts in good to high yields.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a generalized workflow for comparing the efficacy of thermal and photochemical cycloaddition for a given set of reactants.
Figure 2. A generalized workflow for comparing thermal and photochemical cycloadditions.
Conclusion
References
Validating Target Engagement of a Novel (3-Aminocyclobutyl)methanol Hydrochloride-Based RIPK1 Inhibitor
A Comparative Guide for Drug Development Professionals
In the landscape of drug discovery, particularly for inflammatory diseases and certain cancers, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic target.[1][2][3] Its critical role in regulating inflammation and programmed cell death pathways, such as necroptosis, makes it a focal point for the development of novel inhibitors.[4][5][6][7] This guide provides a comparative overview of experimental strategies to validate the target engagement of a hypothetical (3-Aminocyclobutyl)methanol hydrochloride-based drug candidate, "Cmpd-X," against its intended target, RIPK1.
To provide a realistic context, Cmpd-X is compared with established RIPK1 inhibitors: the clinical candidate GSK2982772, and the widely used tool compound, Necrostatin-1.[1][8][9][10][11] This guide will delve into the methodologies and data interpretation for key target engagement assays, offering a framework for researchers to assess the cellular and in vivo efficacy of their drug candidates.
Comparative Analysis of RIPK1 Inhibitors
The initial assessment of a drug candidate involves determining its potency and direct interaction with the target protein. Here, we compare our hypothetical Cmpd-X with GSK2982772 and Necrostatin-1 across several key assays.
| Parameter | Cmpd-X (Hypothetical Data) | GSK2982772 | Necrostatin-1 | Assay Type |
| Biochemical IC50 | 1.5 nM | 1.0 nM[12] | 490 nM[11] | In vitro kinase assay |
| Cellular IC50 (Necroptosis) | 25 nM | ~30 nM (inferred) | 490 nM[11] | Cell-based necroptosis assay |
| NanoBRET IC50 | 30 nM | Not publicly available | >10,000 nM | Live-cell target engagement |
| CETSA Shift (ΔTagg) | + 4.5°C | + 3-4°C (inferred) | + 1.5°C | Cellular thermal shift assay |
| In Vivo Target Engagement | >90% at 30 mg/kg | >90% at 60 mg/kg BID[8][9] | Not typically used in vivo | Animal model (e.g., mouse) |
Key Experimental Methodologies for Target Validation
Validating that a compound interacts with its intended target within a cellular and, ultimately, in vivo context is crucial for advancing a drug candidate.[13] The following are detailed protocols for essential target engagement and functional assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique used to assess the direct binding of a compound to its target protein in a cellular environment.[14] The principle lies in the ligand-induced thermal stabilization of the target protein.[14]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., HT-29) to 80-90% confluency. Treat the cells with varying concentrations of the test compound (e.g., Cmpd-X, GSK2982772, Necrostatin-1) or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Heat the cell suspensions in a PCR plate across a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated denatured proteins by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification: Analyze the amount of soluble RIPK1 in the supernatant using Western blotting or a quantitative immunoassay like ELISA or AlphaLISA.
-
Data Analysis: Plot the percentage of soluble RIPK1 against the temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization and therefore, engagement.
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.[15][16] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[15][17]
Experimental Protocol:
-
Cell Transfection: Transiently transfect HEK293 cells with a vector encoding a RIPK1-NanoLuc® fusion protein. Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: To the live cells, add the test compound at various concentrations, followed by the addition of a specific fluorescent tracer for RIPK1 at a predetermined concentration.
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor to the wells.[15] Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and thus, target engagement.
dot
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Functional Downstream Assay: Cytokine Production
To confirm that target engagement translates into a functional cellular response, a downstream signaling assay is essential. Since RIPK1 activation can lead to the production of pro-inflammatory cytokines, measuring their levels serves as a robust functional readout.[18][19][20][21]
Experimental Protocol:
-
Cell Stimulation: Seed a relevant cell line, such as human monocytic THP-1 cells, and differentiate them into macrophage-like cells.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the RIPK1 inhibitors for 1 hour.
-
Induction of Necroptosis: Stimulate the cells with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-fmk) to induce RIPK1-dependent necroptosis and cytokine release.
-
Cytokine Measurement: After an incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Quantification: Measure the concentration of a key cytokine, such as TNF-α or IL-6, using an ELISA kit.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 for the functional response.
dot
Caption: Simplified RIPK1-mediated necroptosis signaling pathway.
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery, providing the necessary evidence to link a compound's molecular mechanism to its therapeutic effect. By employing a multi-faceted approach that includes biophysical methods like CETSA, live-cell binding assays such as NanoBRET™, and functional downstream readouts, researchers can build a comprehensive and compelling data package. For a novel this compound-based drug candidate like Cmpd-X, demonstrating superior or comparable target engagement and functional activity to established inhibitors like GSK2982772 is a critical step towards preclinical and clinical development. This guide offers a foundational framework for these crucial validation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massbio.org [massbio.org]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 8. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 16. promega.com [promega.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. researchgate.net [researchgate.net]
- 19. RIP kinase 1–dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Constitutive Interferon Attenuates RIPK1/3-Mediated Cytokine Translation - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Compounds with a (3-Aminocyclobutyl)methanol Moiety: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (3-Aminocyclobutyl)methanol moiety is an increasingly utilized structural motif in medicinal chemistry, valued for its ability to introduce three-dimensional character and provide desirable physicochemical properties to drug candidates. Understanding the metabolic stability and biotransformation pathways of compounds incorporating this moiety is critical for optimizing drug design and predicting in vivo pharmacokinetic behavior. This guide provides a comparative overview of the in vitro and in vivo metabolism of compounds containing the (3-Aminocyclobutyl)methanol fragment, supported by detailed experimental protocols and illustrative data.
In Vitro Metabolic Stability Assessment
The initial evaluation of a compound's metabolic liability is typically performed using in vitro systems, primarily liver microsomes and hepatocytes. These assays provide key parameters such as intrinsic clearance and identify the primary metabolic pathways.
Comparative In Vitro Metabolic Stability Data
Due to the proprietary nature of early-stage drug development, publicly available metabolic data for specific clinical candidates containing the (3-Aminocyclobutyl)methanol moiety is scarce. The following table presents a hypothetical comparison of metabolic stability for a representative compound, "Compound X," which incorporates this moiety, alongside a structurally related analog with a more metabolically labile group to highlight potential differences.
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolic Pathway |
| Compound X | Human Liver Microsomes | 65 | 15.4 | Oxidation (Hydroxylation) |
| Rat Liver Microsomes | 45 | 22.2 | Oxidation (Hydroxylation) | |
| Human Hepatocytes | 120 | 8.3 | Oxidation, Glucuronidation | |
| Comparator A | Human Liver Microsomes | 15 | 66.7 | N-dealkylation |
| Rat Liver Microsomes | 10 | 100 | N-dealkylation | |
| Human Hepatocytes | 30 | 33.3 | N-dealkylation, Glucuronidation |
Note: The data presented for "Compound X" is illustrative and based on the expected metabolic stability of the cyclobutane ring, which is generally considered to be more stable than linear alkyl chains susceptible to N-dealkylation.
In Vivo Pharmacokinetic Profile
Following in vitro characterization, promising candidates are advanced to in vivo studies in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) properties in a whole-organism context.
Comparative In Vivo Pharmacokinetic Data (Rat Model)
This table provides a representative comparison of key pharmacokinetic parameters for "Compound X" and "Comparator A" following oral administration in rats.
| Parameter | Compound X | Comparator A |
| Cmax (ng/mL) | 850 | 320 |
| Tmax (h) | 1.5 | 0.5 |
| AUC (0-t) (ng·h/mL) | 4250 | 980 |
| Bioavailability (%) | 60 | 25 |
| Clearance (mL/min/kg) | 25 | 85 |
| Volume of Distribution (L/kg) | 3.5 | 5.2 |
The improved bioavailability and lower clearance of Compound X in this illustrative example are consistent with its higher in vitro metabolic stability.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible metabolism data.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic fate (e.g., testosterone, verapamil)
-
Internal standard for analytical quantification
-
Quenching solution (e.g., ice-cold acetonitrile)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive control by diluting the stock solution in buffer. The final concentration of the organic solvent (e.g., DMSO) in the incubation mixture should be kept low (typically <0.5%) to avoid enzyme inhibition.
-
Incubation: In a 96-well plate, add the liver microsomes and the test compound or positive control to the phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard. The t=0 sample is prepared by adding the quenching solution before the NADPH regenerating system.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t½) from the slope of the natural logarithm of the remaining parent compound concentration versus time. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after oral administration in rats.
Materials:
-
Test compound formulation for oral gavage
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical standards and internal standard for LC-MS/MS analysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study. Fast the animals overnight before dosing.
-
Dosing: Administer the test compound formulation to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, clearance, and volume of distribution) using non-compartmental analysis software.
Visualizing Metabolic Pathways and Workflows
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for an in vitro liver microsomal stability assay.
Potential Metabolic Pathways
The (3-Aminocyclobutyl)methanol moiety contains several potential sites for metabolic modification. The primary metabolic routes are likely to involve oxidation of the cyclobutane ring and conjugation of the primary alcohol and amino groups.
Caption: Potential metabolic pathways for a compound containing the (3-Aminocyclobutyl)methanol moiety.
Safety Operating Guide
Essential Safety and Logistical Information for Handling (3-Aminocyclobutyl)methanol hydrochloride
This document provides critical safety and logistical guidance for laboratory personnel handling (3-Aminocyclobutyl)methanol hydrochloride. Adherence to these procedures is essential for ensuring personal safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. Hazard statements associated with this chemical or similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Minimum 5 mil thickness. Double-gloving is recommended to protect against skin irritation. Nitrile provides good chemical resistance[3]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye irritation from splashes or airborne particles of the solid compound[3]. |
| Skin and Body | Laboratory coat | Protects skin and personal clothing from contamination[3]. |
| Respiratory | NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P95 particulate filter | Required when handling the solid outside of a chemical fume hood, or if there is a potential for dust or aerosol generation[3]. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood[3].
-
Ensure that an emergency eyewash station and safety shower are readily accessible[4].
-
Assemble all necessary equipment and reagents before commencing work[4].
-
Don all required PPE as specified in Table 1.
-
-
Weighing and Solution Preparation :
-
Experimental Use :
-
Hygiene Practices :
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[3][4]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[3][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][4]. |
| Spills | For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. For larger spills, evacuate the area and contact emergency response personnel[3][4]. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste materials (solid and liquid) in designated, properly labeled, and sealed hazardous waste containers.
-
Do not mix this waste with other incompatible waste streams.
-
-
Neutralization of Acidic Waste :
-
For aqueous solutions containing the hydrochloride salt, neutralization may be a required pretreatment step before disposal.
-
If the waste is acidic, it can be neutralized by slowly adding a base such as sodium bicarbonate until the pH is between 6 and 8. The reaction is complete when fizzing stops[5].
-
Always check local regulations, as some jurisdictions may have specific requirements for neutralization[5].
-
-
Final Disposal :
Experimental Workflow and Safety Precautions
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for handling this compound.
References
- 1. 130369-06-1|this compound|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. laballey.com [laballey.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
